molecular formula C6H13NO2 B1357228 3,4-Dimethoxypyrrolidine CAS No. 55619-48-2

3,4-Dimethoxypyrrolidine

Katalognummer: B1357228
CAS-Nummer: 55619-48-2
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: CROOPTGQTSCWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxypyrrolidine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dimethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROOPTGQTSCWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563983
Record name 3,4-Dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-48-2
Record name 3,4-Dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3,4-Dimethoxypyrrolidine: Structural Analysis, Physicochemical Profiling, and Applications in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

3,4-Dimethoxypyrrolidine is a highly versatile, chiral secondary amine utilized extensively in medicinal chemistry and advanced polymer synthesis[1]. As a structural motif, the pyrrolidine ring provides a conformationally restricted scaffold, while the two methoxy groups serve as precise hydrogen-bond acceptors. This whitepaper details the physicochemical properties, structural nuances, and synthetic applications of 3,4-dimethoxypyrrolidine, with a specific focus on its integration into targeted kinase inhibitors such as Cyclin-Dependent Kinase 9 (CDK9) modulators[2] and Epidermal Growth Factor Receptor (EGFR) inhibitors[3].

Physicochemical Profiling & Structural Analysis

The compound exists in multiple stereoisomeric forms, including the trans-(3S,4S)[4], trans-(3R,4R)[5], and meso (cis)[6] configurations. In structure-based drug design, the trans-enantiomers are predominantly favored. The trans-configuration projects the methoxy groups into distinct, opposing spatial vectors, optimizing hydrogen-bond acceptor interactions within narrow enzymatic binding pockets while minimizing steric clashes.

Handling the free base (CAS 55619-48-2)[7] presents significant challenges due to its susceptibility to atmospheric oxidation and inherent hygroscopicity. Consequently, it is almost exclusively synthesized, utilized, and stored as a hydrochloride salt (e.g., CAS 276862-69-2 for the 3S,4S isomer)[8]. The salt form ensures long-term bench stability and predictable stoichiometry during complex coupling reactions.

From a laboratory safety perspective, the hydrochloride salt is classified as a skin irritant (H315), eye irritant (H319), and may cause specific target organ toxicity via respiratory irritation (H336)[4][9].

Table 1: Physicochemical and Structural Properties
PropertyBase (Unspecified Stereochemistry)trans-(3S,4S)-Hydrochloride Salt
CAS Number 55619-48-2[7]276862-69-2[8]
Molecular Formula C6H13NO2C6H14ClNO2
Molecular Weight 131.17 g/mol 167.63 g/mol
Monoisotopic Mass 131.0946 Da[10]167.0713 Da (Salt complex)
Canonical SMILES COC1C(OC)CNC1[7]CO[C@H]1CNC[C@@H]1OC.Cl[8]
[M+H]+ (m/z) 132.1019[10]132.1019 (Free base ion)[10]
Predicted CCS (Ų) 127.3[10]127.3[10]

Synthetic Methodologies & Workflow

The synthesis of 3,4-dimethoxypyrrolidine requires stringent stereochemical control. The process typically begins with a chiral pool precursor, such as a tartaric acid derivative, to lock in the desired stereochemistry early in the sequence. Cyclization yields a pyrrolidine-3,4-diol intermediate, which subsequently undergoes exhaustive O-methylation. Converting the resulting free base into the hydrochloride salt is a critical final step to prevent amine degradation.

SynthesisWorkflow SM Chiral Pool Precursor (e.g., Tartaric Acid) Int1 Chiral Pyrrolidine-3,4-diol (Stereocenter Preservation) SM->Int1 Cyclization Methylation O-Methylation (NaH, MeI) Int1->Methylation Williamson Ether Synthesis Base 3,4-Dimethoxypyrrolidine (Free Base) Methylation->Base Salt HCl Salt Formation (Stability & Handling) Base->Salt HCl(g) in Ether Val Self-Validating QC (Chiral HPLC, 1H-NMR, LC-MS) Salt->Val Batch Release

Fig 1. Synthetic workflow and stereospecific quality control logic for 3,4-dimethoxypyrrolidine.

Application in Drug Discovery: Kinase Inhibitors

The incorporation of 3,4-dimethoxypyrrolidine into small-molecule inhibitors is a strategic choice in structure-based drug design, serving dual pharmacokinetic and pharmacodynamic roles.

  • CDK9 Modulators: CDK9 regulates RNA polymerase II and is a critical target in oncology. The 3,4-dimethoxypyrrolidine moiety acts as a highly soluble, stereospecific hinge-binding or solvent-channel-filling group, enhancing target affinity without drastically increasing the molecule's overall lipophilicity (LogP)[2].

  • EGFR Inhibitors: In quinazoline-derived EGFR inhibitors, the pyrrolidine nitrogen serves as a nucleophilic attachment point to the core scaffold. The methoxy groups enhance the molecule's aqueous solubility and modulate lipophilicity without introducing hydrogen bond donors, which are notorious for triggering P-glycoprotein (P-gp) efflux pumps[3].

KinaseInhibition Ligand 3,4-Dimethoxypyrrolidine Conjugate Pocket Kinase ATP Pocket (CDK9 / EGFR) Ligand->Pocket Pharmacophore Insertion Binding Stereospecific Binding (H-Bonding via Methoxy) Pocket->Binding Conformational Lock Downstream Downstream Signaling Inhibition Binding->Downstream Kinase Inactivation Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Therapeutic Effect

Fig 2. Pharmacophore mapping and signaling pathway logic in kinase inhibition.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to employ protocols that inherently validate their own success or failure. The following methodologies demonstrate how to handle 3,4-dimethoxypyrrolidine effectively.

Protocol 1: SNAr Coupling to Heterocyclic Cores (EGFR Inhibitor Synthesis)

Context: Coupling 3,4-dimethoxypyrrolidine to a quinazoline core via Nucleophilic Aromatic Substitution (SNAr)[3]. Causality: Using the HCl salt requires an inorganic base to liberate the free amine in situ. This prevents premature oxidation of the secondary amine while driving the nucleophilic attack.

  • Preparation: Suspend the electrophilic core (e.g., chloroquinazoline derivative) and (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride (1.2 eq) in an anhydrous, aprotic polar solvent (e.g., DMF or DMSO).

  • Basification: Add anhydrous K₂CO₃ (3.0 eq).

    • Self-Validating Mechanism: Excess base neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during the SNAr reaction. If the base is insufficient, the reaction pH drops, protonating the secondary amine and halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 110 °C under an inert argon atmosphere for 15 hours[3].

    • Causality: Argon prevents oxidative degradation of the amine at elevated temperatures.

  • Workup: Cool to room temperature, dilute with deionized H₂O, and extract with EtOAc (3x).

    • Causality: Water removes inorganic salts (KCl, K₂CO₃) and polar solvents (DMF), partitioning the target conjugate exclusively into the organic layer.

  • Purification: Concentrate in vacuo and purify via preparative TLC or flash chromatography (EtOAc/Petroleum Ether 1:1)[3].

Protocol 2: Analytical Validation via LC-IMS-MS

Context: Confirming identity and stereochemical integrity of the synthesized building block.

  • Sample Prep: Dissolve the purified compound in LC-MS grade MeOH to a concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the [M+H]+ adduct at exactly m/z 132.1019[10].

  • Ion Mobility Spectrometry (IMS): Measure the Collision Cross Section (CCS). The predicted CCS for the[M+H]+ adduct of the free base is 127.3 Ų[10].

    • Self-Validating Mechanism: Mass alone cannot distinguish between the (3S,4S), (3R,4R), and cis isomers. CCS values provide an orthogonal validation metric to m/z, as ion mobility cross-sections are highly sensitive to spatial volume, confirming the specific 3D conformation based on distinct drift times.

References

  • nextsds.com - (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information URL:[Link]

  • nextsds.com - 3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information URL: [Link]

  • uni.lu (PubChemLite) - (3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride URL: [Link]

  • google.com (Patents)
  • acs.org - Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism URL:[Link]

  • google.com (Patents)

Sources

The Strategic Role of 3,4-Dimethoxypyrrolidine in Modern Pharmaceutical Drug Discovery: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly constrained landscape of lead optimization, medicinal chemists constantly seek privileged building blocks that can simultaneously navigate the complex demands of target affinity, metabolic stability, and pharmacokinetic (PK) viability. 3,4-Dimethoxypyrrolidine (3,4-DMP) has emerged as a highly versatile, stereochemically rich scaffold in modern drug discovery. By strategically replacing standard piperidine or unsubstituted pyrrolidine rings with 3,4-DMP, drug developers can finely tune the physicochemical properties of a molecule—modulating basicity, enhancing topological polar surface area (TPSA), and projecting hydrogen-bond acceptors into solvent-exposed or hinge-binding pockets.

This technical guide explores the causality behind the selection of 3,4-DMP in drug design, analyzes its mechanistic role in specific therapeutic case studies (including KRAS G12C and kinase inhibitors), and provides a self-validating experimental protocol for its integration into pharmaceutical scaffolds.

Physicochemical Profiling & Structural Rationale

The empirical success of 3,4-DMP is rooted in its unique physicochemical profile. Unsubstituted aliphatic amines (like pyrrolidine) often suffer from high basicity (pKa > 11), leading to poor membrane permeability at physiological pH and increased risks of off-target liabilities, such as hERG channel blockade.

The introduction of two methoxy groups at the C3 and C4 positions exerts a strong electron-withdrawing inductive effect on the pyrrolidine nitrogen. This purposefully depresses the pKa of the conjugate acid, shifting the molecule closer to a neutral state at pH 7.4. Furthermore, the methoxy oxygen atoms serve as precise hydrogen-bond acceptors, increasing the TPSA without adding excessive lipophilicity (cLogP).

Quantitative Physicochemical Comparison

The following table summarizes the causal relationship between structural modification and physicochemical properties, demonstrating why 3,4-DMP is utilized to rescue leads with poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1].

PropertyPyrrolidine3-Methoxypyrrolidine3,4-DimethoxypyrrolidineImpact on Drug Design
Molecular Weight 71.12 g/mol 101.15 g/mol 131.17 g/mol Adds necessary steric bulk for pocket-filling.
cLogP (approx) 0.460.20-0.10Lowers lipophilicity, improving aqueous solubility.
pKa (Conjugate Acid) ~11.3~10.4~9.5 – 9.8Reduces basicity; improves permeability and lowers hERG risk.
TPSA (Ų) 12.0321.2630.49Enhances hydrogen-bond acceptor capacity.
Stereocenters 012Enables precise 3D vector projection (e.g., cis vs. trans).

Mechanistic Role in Target Inhibition: Field Case Studies

KRAS G12C Covalent Inhibitors

Targeting the KRAS G12C mutation requires covalent attachment to the non-native cysteine residue in the switch II pocket. Recent clinical and preclinical developments have utilized 3,4-DMP as a critical appendage in tetracyclic derivatives[2].

Causality in Design: The KRAS switch II pocket is highly dynamic. The 3,4-DMP moiety is often positioned to project its methoxy groups toward the solvent-exposed boundary of the pocket. This dual-action design not only solubilizes the highly lipophilic core of the covalent inhibitor but also creates a steric shield that locks the KRAS protein in its inactive, GDP-bound state, preventing nucleotide cycling and downstream oncogenic signaling[2].

KRAS_Pathway EGFR Receptor Tyrosine Kinase (EGFR) SOS GEF (SOS) EGFR->SOS Activation KRAS_GDP KRAS (GDP-bound) Inactive State SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS G12C (GTP-bound) Active Oncogene KRAS_GDP->KRAS_GTP GTP Binding Downstream RAF / MEK / ERK Tumor Proliferation KRAS_GTP->Downstream Oncogenic Signaling Inhibitor Covalent Inhibitor (3,4-DMP Scaffold) Inhibitor->KRAS_GTP Covalent Binding to Cys12 (Locks Inactive State)

Fig 1: KRAS G12C inhibition logic utilizing 3,4-DMP-functionalized covalent inhibitors.

Kinase Inhibition (CDK and PI3Kβ)

In the development of Cyclin-Dependent Kinase (CDK) modulators[3] and PI3Kβ inhibitors[4], 3,4-DMP is frequently coupled to heteroaryl cores (such as pyrimidines or quinoxalines). Causality in Design: Kinase inhibitors often suffer from poor selectivity due to the highly conserved nature of the ATP-binding hinge region. By appending a stereospecific (3S,4S)- or (3R,4R)-dimethoxypyrrolidine ring, chemists exploit the ribose-binding pocket. The methoxy groups act as specific hydrogen-bond acceptors that interact with non-conserved residues just outside the hinge, driving both potency and kinase selectivity[3][4].

Antiviral Scaffold Optimization (HCV)

In Hepatitis C Virus (HCV) replication inhibitors, 3,4-DMP is utilized to build complex, multi-ring systems (e.g., linked to imidazole or phenyl rings)[5]. Here, the pyrrolidine core acts as a rigidified spacer, while the methoxy groups optimize the pharmacokinetic distribution, ensuring the drug maintains a high free fraction in plasma[5].

Experimental Protocols: Integration into Drug Scaffolds

To ensure high reproducibility and scientific integrity, the following methodology details the integration of 3,4-DMP into a generic heteroaryl halide scaffold via Nucleophilic Aromatic Substitution (SNAr).

Causality behind Experimental Choices: Because 3,4-DMP is almost exclusively sourced as a stable hydrochloride salt (e.g., CAS 1622351-30-7) to prevent oxidative degradation[6], a non-nucleophilic base (DIPEA) is strictly required to liberate the active free base in situ. Furthermore, the steric bulk of the adjacent methoxy groups significantly reduces the nucleophilicity of the secondary amine. Standard room-temperature SNAr conditions will fail; thus, elevated temperatures (100–120 °C) in a polar aprotic solvent (DMF/NMP) are mandated to stabilize the Meisenheimer complex intermediate.

Self-Validating SNAr Protocol

This protocol is designed as a self-validating system , meaning each step inherently confirms success or failure before the chemist proceeds.

Step 1: Reagent Preparation & Free-Basing

  • Charge a microwave vial with the heteroaryl chloride (1.0 eq) and 3,4-dimethoxypyrrolidine hydrochloride (1.5 eq)[6].

  • Add anhydrous DMF (0.2 M concentration) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Validation Check: The immediate dissolution of the suspension upon DIPEA addition visually validates the successful generation of the 3,4-DMP free base.

Step 2: Thermal Coupling & IPC

  • Seal the vial and heat to 110 °C for 4–6 hours (or via microwave irradiation for 30 minutes).

  • Perform an In-Process Control (IPC) using LC-MS. Validation Check: The LC-MS trace must show the disappearance of the starting electrophile and the emergence of the product mass [M+H]+ . If unreacted electrophile remains, the steric hindrance is too high, and a transition-metal catalyzed Buchwald-Hartwig amination must be employed instead.

Step 3: Chemoselective Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (10 volumes).

  • Wash the organic layer with a mildly acidic aqueous buffer (pH 4.5, e.g., saturated NH4​Cl / dilute HCl ). Validation Check: Because 3,4-DMP has a pKa of ~9.8, the unreacted amine is selectively protonated and partitioned into the aqueous waste. The newly formed product (a much less basic heteroaryl amine) remains in the organic phase. TLC analysis of both layers validates the success of this chemoselective separation.

Step 4: Isolation

  • Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure conjugated product.

Synthetic_Workflow Step1 Step 1: Reagent Prep Heteroaryl Halide + 3,4-DMP HCl Step2 Step 2: Reaction Setup Base: DIPEA / Cs2CO3 Solvent: DMF / NMP Step1->Step2 Step3 Step 3: SNAr / Coupling 100-120°C (Thermal) LC-MS IPC Monitoring Step2->Step3 Step4 Step 4: Workup & Purify Acidic Wash (pH 4-5) Prep-HPLC Isolation Step3->Step4

Fig 2: Self-validating synthetic workflow for integrating 3,4-DMP into drug scaffolds.

Conclusion

3,4-Dimethoxypyrrolidine is far more than a simple structural appendage; it is a highly calibrated tool for lead optimization. By strategically leveraging its lowered basicity, enhanced polar surface area, and precise stereochemical vectors, drug discovery professionals can successfully navigate the tightrope of target affinity and pharmacokinetic stability. Whether utilized in covalent KRAS inhibitors, selective kinase modulators, or complex antiviral scaffolds, 3,4-DMP remains a cornerstone of modern rational drug design.

References

  • Aaron Chemicals. "(3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride". aaronchem.com.
  • NextSDS. "3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information". nextsds.com.
  • Sigma-Aldrich. "3,4-dimethoxypyrrolidine hydrochloride | 1622351-30-7". sigmaaldrich.com.
  • PubChemLite. "(3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride". uni.lu.
  • Google Patents. "WO2010003133A2 - Cdk modulators". google.com.
  • Google Patents. "WO2024160225A1 - Tetracyclic derivatives as KRAS inhibitors". googleapis.com.
  • Google Patents. "US20100317568A1 - Anti-Viral Compounds". google.com.
  • European Patent Office. "EP3359533B1 - Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors". googleapis.com.

Sources

The Compass for the Body: A Technical Guide to the Pharmacokinetic Profiling of 3,4-Dimethoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic profiling of 3,4-dimethoxypyrrolidine derivatives. Moving beyond a rigid template, this document is structured to offer a deep, practical understanding of the principles and methodologies required to navigate the journey of these promising compounds within a biological system. Our focus is on the "why" behind the "how," ensuring that each experimental choice is grounded in scientific rationale and contributes to a holistic understanding of a molecule's potential as a therapeutic agent.

The Pyrrolidine Core: A Privileged Scaffold with Nuances

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility.[1] However, this versatile core is not without its metabolic intricacies. A critical consideration for any pyrrolidine-containing drug candidate is the potential for bioactivation by cytochrome P450 (CYP450) enzymes. This process can lead to the formation of reactive iminium ion intermediates, which have been associated with potential genotoxicity.[1]

The introduction of 3,4-dimethoxy substituents adds another layer of complexity and opportunity. These methoxy groups can serve as alternative sites for metabolism, potentially influencing the overall metabolic stability and the propensity for bioactivation of the pyrrolidine ring. Understanding the interplay between the pyrrolidine core and its substituents is paramount to a successful drug development campaign.

Charting the Course: A Phased Approach to Pharmacokinetic Profiling

A thorough pharmacokinetic (PK) evaluation follows a logical progression from in vitro assessments to in vivo studies. This phased approach allows for early identification of potential liabilities, guiding medicinal chemistry efforts to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4]

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics iv_physchem Physicochemical Properties (Solubility, LogD) iv_metabolism Metabolic Stability (Microsomes, Hepatocytes) iv_physchem->iv_metabolism Informs assay conditions iv_cyp CYP450 Inhibition iv_metabolism->iv_cyp Identifies metabolic pathways iv_ppb Plasma Protein Binding invivo_pk Rodent PK Studies (IV and PO) iv_ppb->invivo_pk Impacts distribution & clearance iv_cyp->invivo_pk Predicts drug-drug interactions bioanalytical Bioanalytical Method Validation invivo_pk->bioanalytical Requires quantification metabolite_id Metabolite Identification invivo_pk->metabolite_id Identifies in vivo metabolites

Caption: A logical workflow for the pharmacokinetic profiling of novel chemical entities.

The In Vitro Gauntlet: Early Assessment of ADME Properties

In vitro ADME assays are the cornerstone of early drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior and helping to identify liabilities before committing to costly in vivo studies.[2][3][5]

Metabolic Stability: The First Hurdle

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. For 3,4-dimethoxypyrrolidine derivatives, it is crucial to assess their stability in the presence of liver microsomes or hepatocytes.[6]

Key Considerations for 3,4-Dimethoxypyrrolidine Derivatives:

  • CYP450-Mediated Oxidation: The pyrrolidine ring is susceptible to oxidation by CYP450 enzymes.[1]

  • Demethylation: The methoxy groups can be targets for O-demethylation.

  • Reactive Metabolite Trapping: Given the potential for iminium ion formation, consider including trapping agents like potassium cyanide or glutathione in the incubation mixture to detect reactive intermediates.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • HLM suspension (e.g., 20 mg/mL in a suitable buffer).

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Acetonitrile with an internal standard for quenching.

  • Incubation:

    • Pre-warm HLM and buffer to 37°C.

    • In a 96-well plate, combine HLM, buffer, and test compound (final concentration typically 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding: The Unbound Fraction Rules

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[7][8]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Prepare the RED Device:

    • Add the test compound to plasma (human, rat, mouse).

    • Pipette the plasma-drug mixture into one chamber of the RED device.

    • Add phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration:

    • Incubate the sealed RED device at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.[9]

  • Sampling:

    • After incubation, collect samples from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Parameter Description Significance
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.High binding can limit the amount of free drug available to act on its target and can affect its clearance.[10]
In Vitro Half-life (t½) The time it takes for 50% of the drug to be metabolized in an in vitro system.A short half-life may indicate rapid clearance in vivo, potentially requiring more frequent dosing.
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug.Used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[11]
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is essential to evaluate the potential of a new drug candidate to inhibit major CYP450 enzymes to avoid adverse drug-drug interactions (DDIs).[12][13]

Experimental Protocol: CYP450 Inhibition (IC50 Determination)

  • Incubation:

    • Incubate human liver microsomes with a specific CYP450 probe substrate in the presence of varying concentrations of the test compound.

  • Reaction Initiation:

    • Start the reaction by adding an NADPH regenerating system.

  • Metabolite Quantification:

    • After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC50 Calculation:

    • Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.

The In Vivo Voyage: Understanding the Whole-Body Response

In vivo pharmacokinetic studies in animal models, typically rodents, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[14][15]

InVivo_PK_Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Bolus time_points Serial Time Points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->time_points po_dose Oral (PO) Gavage po_dose->time_points plasma_prep Plasma Preparation time_points->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_parameters Pharmacokinetic Parameter Calculation (NCA) bioanalysis->pk_parameters

Caption: A streamlined workflow for a typical rodent pharmacokinetic study.

The Rodent Model: A Window into Human Pharmacokinetics

Mouse and rat models are widely used in preclinical drug development to assess the pharmacokinetic profile of new chemical entities.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimation and Dosing:

    • Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment.

    • Administer the 3,4-dimethoxypyrrolidine derivative via intravenous (IV) bolus (e.g., into the tail vein) and oral (PO) gavage to separate groups of animals.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling.

  • Plasma Processing:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Quantification:

    • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentration.Relates to the rate of absorption and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the speed of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
Elimination half-life.The time it takes for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
F% Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.
Bioanalytical Method Validation: The Foundation of Reliable Data

A robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices.

Key Validation Parameters (ICH/FDA Guidelines):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Metabolite Identification: Unveiling the Metabolic Fate

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. For 3,4-dimethoxypyrrolidine derivatives, the focus should be on detecting products of pyrrolidine ring oxidation and O-demethylation.

Methodology:

  • In Vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • In Vivo: Analyze plasma and urine samples from pharmacokinetic studies to identify the metabolites formed in the whole organism.

Conclusion: A Data-Driven Path to Clinical Success

A comprehensive pharmacokinetic profiling of 3,4-dimethoxypyrrolidine derivatives is not merely a set of routine experiments but a strategic investigation into the dynamic interplay between a molecule and a biological system. By understanding the potential metabolic liabilities of the pyrrolidine core and the influence of the 3,4-dimethoxy substituents, researchers can make informed decisions to guide lead optimization and select candidates with the highest probability of clinical success. This in-depth technical guide provides the foundational knowledge and practical protocols to navigate this critical aspect of drug development with scientific rigor and confidence.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Visikol. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Curlew Research. (2025, August 3). In-vitro plasma protein binding. Protocols.io. Retrieved from [Link]

  • Xu, M., & Liu, X. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(21), e1286.
  • Sharma, R., & Kumar, V. (2015). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Role of Heterocyclic Compounds in Drug Design. Elsevier.
  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 39(6), 617-627.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450. Humana, New York, NY.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible biosynthesis pathway of pyrrolidine alkaloids. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • El-Faham, A., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Forni, F., et al. (1983). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Li, Y., et al. (2017). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 14(5), 5827-5834.
  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • El-Azab, A. S., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(1), 234-252.
  • Al-Ostoot, F. H., et al. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC.
  • ResearchGate. (2025, August 6). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. Retrieved from [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Johnson, T. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4087-4107.
  • Taylor & Francis. (n.d.). Pyrrolidine – Knowledge and References. Retrieved from [Link]

  • Kumar, R., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Targets, 23(2), 159-176.
  • Di, L., & Obach, R. S. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1135-1149.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Sino Biological. (2025, October 24). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Retrieved from [Link]

  • MDPI. (2023, October 17). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Retrieved from [Link]

  • Putri, A. Y., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111.
  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... Retrieved from [Link]

  • Patel, P. N., et al. (2023). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia, 20(2).

Sources

The Criticality of Crystalline Form: A Guide to the Crystallographic Analysis of 3,4-Dimethoxypyrrolidine Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Molecular Structure

In the landscape of modern drug development, the journey from a promising molecule to a safe and effective pharmaceutical product is intricate and multifaceted. For active pharmaceutical ingredients (APIs) that exist as solids, a thorough understanding of their crystalline structure is not merely an academic exercise but a cornerstone of successful development.[1][2] The specific arrangement of molecules in a crystal lattice dictates a host of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—factors that are paramount to a drug's therapeutic efficacy and manufacturability.[2][3][4] An unforeseen change in the crystalline form, or polymorphism, can have dramatic and sometimes catastrophic consequences, as exemplified by the case of Ritonavir, which was temporarily withdrawn from the market due to the emergence of a less soluble polymorph that compromised its bioavailability.[2]

The pyrrolidine scaffold is a well-established and versatile motif in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and other key physicochemical properties.[5][6][7][8] 3,4-Dimethoxypyrrolidine, a chiral derivative, represents a valuable building block in the synthesis of various biologically active compounds. The formation of its salts is a common strategy to further improve its properties for pharmaceutical applications. However, without a comprehensive crystallographic analysis of these salts, their solid-state behavior remains a black box, introducing significant risk into the development pipeline.

This technical guide provides an in-depth exploration of the crystallographic analysis of 3,4-dimethoxypyrrolidine salts. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. This document will serve as a roadmap for obtaining and interpreting the critical crystallographic data necessary for informed decision-making in pharmaceutical development.

The Imperative of Salt Selection and Crystallization

The conversion of an API into a salt is a widely used technique to enhance its solubility, stability, and other pharmaceutical properties.[9] However, the choice of the counter-ion is a critical decision that can significantly influence the resulting crystalline form. Different salts of the same API can exhibit distinct crystal structures, leading to variations in their physicochemical characteristics.[9] Therefore, a systematic salt screening process coupled with a robust crystallization program is essential.

Synthesis of 3,4-Dimethoxypyrrolidine Hydrochloride: A Representative Protocol

While various salts of 3,4-dimethoxypyrrolidine can be prepared, the hydrochloride salt is a common choice due to the prevalence of hydrochloric acid in pharmaceutical formulations. The synthesis typically involves the reaction of 3,4-dimethoxypyrrolidine with a stoichiometric amount of hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis of 3,4-Dimethoxypyrrolidine Hydrochloride

  • Dissolution: Dissolve 3,4-dimethoxypyrrolidine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) in a clean, dry flask.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or as a gas) to the stirred pyrrolidine solution. The addition should be done dropwise to control the reaction and prevent excessive heat generation.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a defined period to ensure complete reaction.

  • Isolation: Collect the solid salt by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum to remove residual solvent.

It is crucial to use anhydrous conditions to prevent the formation of hydrates, which are crystalline forms that incorporate water molecules into their lattice and can have different properties from the anhydrous form.[3][4]

The Art and Science of Single Crystal Growth

The cornerstone of crystallographic analysis is the availability of high-quality single crystals.[10][11] Obtaining such crystals can often be a bottleneck, requiring patience and a systematic exploration of various crystallization conditions.[10] The goal is to create a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystal lattice.

Common Crystallization Techniques for Small Organic Molecules:

TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.[11][12]Choice of solvent is critical; volatility of the solvent determines the rate of evaporation.
Slow Cooling (Thermal Control) A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[11][13]The cooling rate must be carefully controlled to allow for the growth of large, well-defined crystals.
Vapor Diffusion A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[13][14]This is a gentle and effective method, particularly when only small amounts of material are available.[14]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13]The choice of solvents and their relative densities are crucial for successful layering.
Reactant Diffusion For insoluble compounds, the reactants are allowed to slowly diffuse towards each other, with crystals forming at the point of reaction.[12][14]This method is suitable for compounds that are difficult to handle once formed.

Experimental Workflow for Crystallization Screening:

Caption: A generalized workflow for the crystallization and structural analysis of a small molecule salt.

Deciphering the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[10][11] This powerful analytical method provides unambiguous information about molecular conformation, stereochemistry, and intermolecular interactions.[2][11]

The SC-XRD Experiment: A Step-by-Step Overview

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of the diffracted X-rays) is recorded by a detector.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a precise and accurate final structure.

Key Information Obtained from SC-XRD:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

  • Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

  • Molecular Conformation: The three-dimensional shape of the 3,4-dimethoxypyrrolidine cation and the counter-ion.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, ionic interactions, and other non-covalent interactions that hold the crystal lattice together.

While no specific crystallographic data for 3,4-dimethoxypyrrolidine salts was publicly available at the time of this writing, the analysis of other pyrrolidinium salts reveals the type of valuable information that can be obtained. For instance, the crystal structure of (S)-2-(triphenylsilyl)pyrrolidinium perchlorate shows detailed hydrogen bonding interactions between the pyrrolidinium cation and the perchlorate anion.[3]

The Impact of Crystallographic Data on Drug Development

The insights gained from crystallographic data are instrumental throughout the drug development process, from lead optimization to formulation design and regulatory filing.

A Hypothetical Molecular Packing Diagram:

Molecular Packing cluster_cation 3,4-Dimethoxypyrrolidinium Cation cluster_anion Anion (e.g., Cl-) cluster_interactions Intermolecular Interactions C1 N-H+ C2 O-CH3 C3 O-CH3 A1 Cl- C1->A1 Ionic Interaction C1->A1 N-H...Cl Hydrogen Bond Interaction1 Hydrogen Bond Interaction2 Ionic Interaction

Caption: A conceptual diagram illustrating potential intermolecular interactions in a 3,4-dimethoxypyrrolidine salt crystal.

Key Areas of Impact:

  • Solid Form Selection: Crystallographic data allows for the identification and characterization of different polymorphs, solvates, and hydrates, enabling the selection of the most stable and desirable solid form for development.[3][4][15]

  • Formulation Development: Knowledge of the crystal structure and intermolecular interactions aids in the rational design of formulations, including the choice of excipients that are compatible with the API's solid form.

  • Intellectual Property: Novel crystalline forms of an API can be patentable, providing a valuable extension of market exclusivity.[3][4]

  • Regulatory Affairs: Regulatory agencies require comprehensive characterization of the solid form of an API to ensure batch-to-batch consistency and product quality.[2]

  • Computational Modeling: Experimental crystal structures provide the basis for computational crystal structure prediction (CSP), which can help to identify other potential, and perhaps more stable, polymorphs that have not yet been observed experimentally.[3][15]

Conclusion: A Call for Rigorous Crystallographic Characterization

The development of 3,4-dimethoxypyrrolidine-based pharmaceuticals necessitates a deep and thorough understanding of the solid-state properties of its various salt forms. While this guide has outlined the critical importance and the methodologies for obtaining crystallographic data, the absence of such data in the public domain for 3,4-dimethoxypyrrolidine salts underscores a significant knowledge gap.

For any research or development program involving these compounds, a proactive and systematic approach to crystallization and single-crystal X-ray diffraction is not just recommended—it is imperative. The investment in these activities will pay dividends in the form of reduced development risk, improved product quality, and a more robust intellectual property position. By embracing the principles of solid-state chemistry and crystallography, we can unlock the full therapeutic potential of these promising molecules.

References

  • Greppi, G., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules, 27(16), 5196. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Price, S. L. (2014). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCrJ, 1(Pt 1), 4-11. [Link]

  • AbbVie Contract Manufacturing. (n.d.). What are Crystals and how are they used in pharmaceuticals? [Link]

  • International Journal of Creative Research Thoughts. (2026). Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance. IJCRT, 14(3). [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756. [Link]

  • Greppi, G., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PubMed. [Link]

  • Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 915-920. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-10. [Link]

  • University of Florida. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

  • Ledwidge, M. T., & Corrigan, O. I. (1998). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 174(1-2), 165-175. [Link]

  • Al-Qaisi, Z. A., et al. (2025). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

  • Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 1-13. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine from L-Tartaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction and Strategic Rationale

The pyrrolidine core is a highly privileged scaffold in medicinal chemistry, frequently utilized to enhance the pharmacokinetic properties and target affinity of small-molecule therapeutics. Specifically, 3,4-dimethoxypyrrolidine is a critical building block in the synthesis of various pharmaceutical agents, including PI3Kβ inhibitors[1], CDK modulators[2], and anti-viral compounds[3].

Synthesizing this chiral building block from L-tartaric acid (or D-tartaric acid, depending on the desired enantiomer) is a highly efficient, cost-effective, and stereocontrolled strategy. Tartaric acid naturally possesses the necessary C2​ symmetry and the pre-installed stereocenters at the C2 and C3 positions (which become the C3 and C4 positions of the pyrrolidine ring). The synthesis leverages the formation of a tartrimide intermediate, which is an excellent, rigid starting material for asymmetric synthesis[4].

Retrosynthetic Analysis & Causality

The synthetic strategy relies on a four-step sequence:

  • Imide Formation: Condensation of L-tartaric acid with benzylamine. Benzylamine serves a dual purpose: it provides the nitrogen atom required for the heterocycle and acts as an orthogonal protecting group that withstands subsequent alkylation and reduction steps.

  • O-Methylation: Conversion of the free hydroxyl groups to methoxy ethers. Using a strong base (NaH) and methyl iodide (MeI) ensures complete alkylation[3].

  • Reduction: The imide carbonyls are reduced to methylenes using Lithium Aluminum Hydride ( LiAlH4​ ).

  • Deprotection: Catalytic hydrogenolysis cleanly removes the N-benzyl group without cleaving the newly formed ether linkages or the pyrrolidine ring.

Synthetic Workflow Visualization

SynthesisWorkflow A L-Tartaric Acid (Starting Material) B N-Benzyltartrimide (Intermediate 1) A->B Benzylamine, Xylene Reflux (-H2O) C N-Benzyl-3,4-dimethoxytartrimide (Intermediate 2) B->C NaH, MeI THF/DMF, 0°C to RT D N-Benzyl-3,4-dimethoxypyrrolidine (Intermediate 3) C->D LiAlH4, THF Reflux E (3R,4R)-3,4-Dimethoxypyrrolidine (Target Product) D->E H2, Pd/C MeOH, RT

Synthetic workflow for 3,4-dimethoxypyrrolidine from L-tartaric acid.

Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents ( NaH , LiAlH4​ ) must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-Benzyltartrimide)

Objective: Construct the pyrrolidine-2,5-dione ring while protecting the amine.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Suspend L-tartaric acid (1.0 eq) in anhydrous xylene. Add benzylamine (1.05 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 140 °C). The reaction is driven to completion by the azeotropic removal of water[4]. Continue refluxing for 8-10 hours until water collection ceases.

  • Workup: Cool the reaction mixture to room temperature. The product typically crystallizes directly from the xylene. Filter the precipitate, wash with cold xylene and hexanes, and dry under vacuum to afford N-benzyltartrimide.

Step 2: Synthesis of (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine-2,5-dione

Objective: Exhaustive O-methylation of the vicinal diols.

  • Deprotonation: Dissolve N-benzyltartrimide (1.0 eq) in a mixture of anhydrous THF and DMF (3:1 ratio) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add 60% Sodium Hydride ( NaH ) dispersion in mineral oil (3.0 eq) in small portions. Causality: The excess base ensures complete deprotonation of both hydroxyl groups. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases[3].

  • Alkylation: Add methyl iodide ( MeI ) (3.0 eq) dropwise[3]. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the dimethoxy imide.

Step 3: Synthesis of (3R,4R)-1-Benzyl-3,4-dimethoxypyrrolidine

Objective: Reduction of the imide carbonyls to yield the tertiary amine.

  • Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4​ ) (3.0 eq) in anhydrous THF at 0 °C. Add a solution of the dimethoxy imide (1.0 eq) in THF dropwise.

  • Heating: After addition, gradually warm the mixture to room temperature, then heat to reflux for 12 hours. Causality: Imides are highly stable and require elevated temperatures and excess LiAlH4​ for complete reduction to the corresponding pyrrolidine.

  • Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Stir vigorously for 30 minutes. Causality: This specific quenching sequence produces a granular, easily filterable aluminum salt precipitate, preventing emulsion formation and product loss.

  • Workup: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to afford the crude N-benzyl-3,4-dimethoxypyrrolidine, which can be used in the next step without further purification.

Step 4: Synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine

Objective: Cleavage of the N-benzyl protecting group.

  • Hydrogenolysis: Dissolve the crude N-benzyl-3,4-dimethoxypyrrolidine in methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir the suspension vigorously under an H2​ atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 12-24 hours.

  • Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket (Pd/C is pyrophoric when dry). Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain the highly pure hydrochloride salt, dissolve the residue in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate (3R,4R)-3,4-dimethoxypyrrolidine hydrochloride[1].

Quantitative Data & Reaction Summary

StepTransformationKey ReagentsTemp / TimeExpected YieldProduct Purity (LC-MS/NMR)
1 Imide FormationBenzylamine, Xylene140 °C / 8-10 h85 - 90%>95% (Crystalline solid)
2 O-MethylationNaH, MeI, THF/DMF0 °C to RT / 4-6 h75 - 85%>98% (Post-chromatography)
3 Imide Reduction LiAlH4​ , THFReflux / 12 h80 - 88%>90% (Crude, used directly)
4 Debenzylation H2​ , Pd/C, MeOHRT / 12-24 h90 - 95%>99% (As HCl salt)

Sources

Application Note: Comprehensive Protocol for the N-Alkylation of 3,4-Dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded workflow for the selective N-alkylation of the 3,4-dimethoxypyrrolidine scaffold.

Introduction & Mechanistic Rationale

3,4-Dimethoxypyrrolidine is a highly versatile, electron-rich secondary amine scaffold frequently utilized in the design of complex pharmaceuticals. It serves as a critical structural motif in the development of anti-viral compounds, most notably in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[1]. The functionalization of the pyrrolidine nitrogen via N-alkylation is a mandatory transformation in these drug discovery pipelines.

Chemically, functionalizing this heterocycle can be achieved through two primary mechanistic pathways:

  • Direct Nucleophilic Substitution ( SN​2 ) : The pyrrolidine acts as a nucleophile against an alkyl halide.

  • Reductive Amination : The amine condenses with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced in situ.

Experimental Design & Causality (E-E-A-T)

Designing a robust N-alkylation protocol requires a deep understanding of the causality behind reagent and condition selection:

  • Base Selection in Direct Alkylation : Secondary amines can be alkylated using mild bases (e.g., K2​CO3​ ) or strong bases (e.g., NaH). Utilizing Sodium Hydride (NaH) in a polar aprotic solvent mixture like THF/DMF ensures quantitative deprotonation of the pyrrolidine N-H[1]. This forms a highly reactive amide anion, which is necessary when coupling with sterically hindered or less reactive electrophiles. Conversely, mild bases are selected when the alkyl halide is prone to E2 elimination side reactions[2].

  • Preventing Over-Alkylation : A common side product in direct N-alkylation is the formation of quaternary ammonium salts due to over-alkylation[2]. To mitigate this, precise stoichiometric control (1.0 to 1.2 equivalents of electrophile) and low temperatures (0 °C) must be strictly enforced[1].

  • Reductive Amination as an Alternative : For substrates highly prone to quaternization, reductive amination is the preferred self-validating system. The use of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in Dichloroethane (DCE) is highly selective. It reduces the iminium ion much faster than the unreacted aldehyde, preventing alcohol byproducts and completely bypassing the risk of over-alkylation often seen in tandem amination/alkylation sequences[3].

Mechanistic Workflow Visualization

Fig 1: Pathways for N-alkylation of 3,4-dimethoxypyrrolidine via direct or reductive methods.

Detailed Step-by-Step Methodologies

Protocol A: Direct N-Alkylation via Deprotonation (NaH Method)

This protocol is optimized for high-yielding methylation or primary alkylation, adapted from validated anti-viral synthesis workflows[1].

Reagents:

  • 3,4-dimethoxypyrrolidine (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

  • Anhydrous THF / DMF (3:1 volumetric ratio)

Step-by-Step Procedure:

  • Preparation : Flame-dry a two-necked round-bottom flask and purge with an inert gas (Nitrogen or Argon).

  • Dissolution : Dissolve 3,4-dimethoxypyrrolidine in the anhydrous THF/DMF mixture.

  • Cooling : Submerge the reaction flask in an ice bath to achieve an internal temperature of 0 °C. Causality: Lowering the temperature controls the highly exothermic deprotonation step and minimizes substrate degradation.

  • Deprotonation : Add the NaH dispersion in small portions. Stir the suspension at 0 °C for 15 to 30 minutes until hydrogen gas evolution completely ceases[1].

  • Alkylation : Add the alkyl halide (e.g., neat iodomethane) dropwise via syringe. Maintain the reaction at 0 °C for 1 to 2 hours.

  • Quenching : Carefully quench the excess NaH by adding saturated aqueous NH4​Cl dropwise at 0 °C.

  • Workup & Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Reductive Amination (Mild Alkylation)

This protocol is ideal when utilizing complex aldehydes or when the substrate is sensitive to strong bases[3].

Reagents:

  • 3,4-dimethoxypyrrolidine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Anhydrous Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Imine Formation : Combine 3,4-dimethoxypyrrolidine and the aldehyde in anhydrous DCE. Add catalytic acetic acid to promote iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction : Add NaBH(OAc)3​ in one single portion. Causality: NaBH(OAc)3​ is a mild reducing agent that will not reduce the starting aldehyde at room temperature, ensuring high atom economy and preventing alcohol byproducts.

  • Completion : Stir the reaction at room temperature for 4-12 hours. Monitor conversion via LC-MS.

  • Workup : Quench with saturated aqueous NaHCO3​ to neutralize the acid and break down boron complexes. Extract with Dichloromethane (DCM), dry over MgSO4​ , and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and optimization parameters based on the chosen methodology:

ParameterProtocol A (Direct Alkylation)Protocol B (Reductive Amination)
Optimal Solvent THF/DMF (3:1)Dichloroethane (DCE)
Base / Catalyst NaH (Strong Base)Acetic Acid (Mild Acid Catalyst)
Temperature 0 °C to Room TempRoom Temperature
Electrophile Alkyl Halide (1.2 eq)Aldehyde/Ketone (1.05 eq)
Primary Side-Reaction Quaternization (Over-alkylation)Aldehyde reduction (if NaBH4​ is used)
Expected Yield 75% - 85%80% - 95%
Best Used For Methylation, simple primary alkyl chainsComplex, sterically hindered alkyl groups

Troubleshooting & Self-Validation

To ensure the protocol acts as a self-validating system, implement the following analytical checks:

  • Reaction Monitoring : Utilize LC-MS (ESI+) to track the reaction progress. The desired product will appear as the [M+H]+ corresponding to the tertiary amine.

  • Detecting Quaternization : If a mass corresponding to [M+Alkyl+H]+ is observed during Protocol A, over-alkylation has occurred[2]. To correct this in subsequent runs, strictly reduce the equivalents of the alkyl halide to 1.05 and maintain the temperature at 0 °C without allowing it to warm to room temperature.

  • Incomplete Conversion (Protocol B) : If the secondary amine starting material persists, the iminium formation may be thermodynamically unfavorable. Validate the system by adding activated molecular sieves (4Å) to the reaction mixture to scavenge water and drive the condensation equilibrium forward[3].

References

  • US8691938B2 - Anti-viral compounds - Google Patents Source: Google Patents URL:[1]

  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem Source: Benchchem URL:[2]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH Source: NIH URL:[3]

Sources

Advanced Application Note: (3R,4R)-3,4-Dimethoxypyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Covalent Chiral Auxiliaries and Transient Organocatalysis

Executive Summary

The demand for enantiopure compounds in drug development requires robust, predictable, and scalable asymmetric methodologies. (3R,4R)-3,4-Dimethoxypyrrolidine has emerged as a highly versatile C2-symmetric chiral building block. Its unique structural features—a rigid pyrrolidine core combined with Lewis-basic methoxy groups—allow it to function both as a covalently attached chiral auxiliary for stereoselective alkylations and as a transient organocatalyst via enamine/iminium activation[1].

This application note details the mechanistic causality behind its stereocontrol, provides self-validating experimental protocols, and summarizes quantitative outcomes to enable seamless integration into your synthetic workflows.

Mechanistic Rationale: The Causality of Stereocontrol

To successfully deploy (3R,4R)-3,4-dimethoxypyrrolidine, one must understand the stereoelectronic forces governing its behavior.

  • C2-Symmetry: Unlike non-symmetric auxiliaries (e.g., Evans' oxazolidinones), C2-symmetric pyrrolidines drastically reduce the number of possible transition states. Rotation around the amide C–N bond does not present a new, unshielded face to the incoming electrophile, making stereochemical outcomes highly predictable.

  • Chelation-Controlled Enolate Geometry: The methoxy oxygen atoms act as internal Lewis bases. During enolate generation with Lithium Diisopropylamide (LDA), the lithium cation chelates both the enolate oxygen and one of the auxiliary's methoxy groups. This rigidifies the transition state into a highly ordered Z-enolate.

  • Facial Shielding: The remaining, uncoordinated methoxy group projects directly over the Re-face of the enolate. This steric wall forces the incoming electrophile to approach exclusively from the less hindered Si-face, resulting in exceptional diastereoselectivity.

Workflow Substrate Prochiral Substrate (Acyl Chloride) Coupling Amide Coupling (Attachment) Substrate->Coupling Auxiliary (3R,4R)-3,4-Dimethoxypyrrolidine Auxiliary->Coupling Enolate Enolate Formation (LDA, -78 °C) Coupling->Enolate Alkylation Stereoselective Alkylation (Facial Shielding) Enolate->Alkylation Electrophile (R-X) Cleavage Auxiliary Cleavage (LiOH or LiBH4) Alkylation->Cleavage Product Enantiopure Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery Recycle

Fig 1: Workflow of (3R,4R)-3,4-dimethoxypyrrolidine as a cleavable chiral auxiliary.

Application 1: Diastereoselective Alkylation of Chiral Amides

This protocol utilizes the auxiliary to direct the asymmetric alkylation of a generic aliphatic acid. The methodology is designed as a self-validating system : intermediate checks ensure that enolate formation is complete and that diastereomeric excess (de) is measured prior to purification, preventing fractionation bias.

Protocol 1.1: Auxiliary Attachment
  • Setup: In a flame-dried 100 mL round-bottom flask under argon, dissolve (3R,4R)-3,4-dimethoxypyrrolidine (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Coupling: Cool the solution to 0 °C. Dropwise, add the desired acyl chloride (11.0 mmol) over 15 minutes.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The secondary amine spot (ninhydrin active) should completely disappear within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the chiral amide.

Protocol 1.2: Asymmetric Alkylation
  • Enolate Generation: In a flame-dried flask, add anhydrous THF (20 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C and add n-BuLi (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Add the chiral amide (1.0 mmol) in THF (5 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H NMR. >95% deuterium incorporation at the alpha-position confirms quantitative enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 mmol) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Quench & Analysis: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc.

    • Self-Validation Step: Before column chromatography, record a ¹H NMR of the crude mixture. Integrate the distinct methoxy singlets (~3.3–3.4 ppm) of the two diastereomers to calculate the true diastereomeric excess (de).

Protocol 1.3: Non-Destructive Cleavage

To isolate the enantiopure acid and recover the auxiliary, basic hydrolysis with peroxide is preferred to prevent alpha-epimerization.

  • Hydrolysis: Dissolve the alkylated amide (1.0 mmol) in THF/H₂O (3:1, 10 mL). Cool to 0 °C.

  • Reagent Addition: Add 30% H₂O₂ (4.0 mmol) followed by LiOH·H₂O (2.0 mmol). Stir for 4 hours at 0 °C.

  • Recovery: Quench with Na₂SO₃ (to destroy excess peroxide). Acidify to pH 2 with 1M HCl and extract the chiral carboxylic acid with EtOAc. Basify the aqueous layer to pH 12 with NaOH and extract with CH₂Cl₂ to recover the intact (3R,4R)-3,4-dimethoxypyrrolidine auxiliary (>85% recovery) [2].

Application 2: Transient Auxiliary in Asymmetric Organocatalysis

Beyond covalent attachment, 3,4-dimethoxypyrrolidine functions as a potent transient organocatalyst. By condensing with aldehydes to form a chiral enamine, it directs the stereoselective Michael addition to nitroalkenes. The steric bulk of the methoxy groups effectively shields one face of the enamine double bond.

CatalyticCycle Cat Organocatalyst (3,4-Dimethoxypyrrolidine) Iminium Iminium Ion Cat->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Enamine Chiral Enamine (Stereodefined) Iminium->Enamine -H+ ImineAdduct Iminium Adduct Enamine->ImineAdduct Electrophile Attack Electrophile Michael Acceptor Electrophile->ImineAdduct ImineAdduct->Cat Catalyst Regeneration Product Enantioenriched Product ImineAdduct->Product Hydrolysis

Fig 2: Enamine-mediated organocatalytic cycle using 3,4-dimethoxypyrrolidine.

Protocol 2: Asymmetric Michael Addition
  • Reaction Setup: In a 10 mL vial, dissolve the nitroalkene (0.5 mmol) and the aldehyde (1.0 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add (3R,4R)-3,4-dimethoxypyrrolidine (0.05 mmol, 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 0.05 mmol) to facilitate iminium/enamine formation.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor the disappearance of the nitroalkene via TLC.

  • Workup: Dilute with Et₂O (5 mL), wash with 1M HCl (to remove the catalyst) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Summaries

The tables below summarize the expected stereochemical outcomes using the protocols described above, demonstrating the robustness of the auxiliary across various substrates.

Table 1: Diastereoselective Alkylation of Propanoyl Amide

Electrophile (R-X)Base / TempYield (%)Diastereomeric Excess (de %)
Benzyl bromide (BnBr)LDA / -78 °C88>98
Allyl bromideLDA / -78 °C8596
Methyl iodide (MeI)LDA / -78 °C92>98
Isopropyl iodide (iPrI)LDA / -78 °C to -20 °C7694

Table 2: Organocatalytic Michael Addition (Aldehydes to trans-β-Nitrostyrene)

Aldehyde DonorCatalyst LoadingYield (%)Syn:Anti RatioEnantiomeric Excess (ee %)
Butanal10 mol%8295:592
Isovaleraldehyde10 mol%7892:890
Hydrocinnamaldehyde10 mol%8596:494

References

  • Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism Macromolecules (ACS Publications) URL:[Link]

  • Anti-viral compounds (Utilization of 3,4-dimethoxypyrrolidine derivatives in asymmetric synthesis)

Advanced Cross-Coupling Strategies for 3,4-Dimethoxypyrrolidine Amines: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of complex, stereochemically rich secondary amines into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 3,4-dimethoxypyrrolidine has emerged as a privileged pharmacophore, heavily utilized in the development of anti-viral agents (such as HCV inhibitors) 1[1] and targeted oncology therapeutics like PI3Kβ inhibitors [[2]](2].

While the Buchwald-Hartwig amination is the gold standard for constructing these C(sp2)–N bonds 3[3], 3,4-dimethoxypyrrolidine presents unique stereoelectronic challenges that render standard coupling conditions ineffective. This application note provides a field-proven, mechanistically grounded guide to optimizing and executing cross-coupling reactions with this specific substrate.

Mechanistic Causality & Substrate Profiling

To achieve high yields, researchers must design their catalytic systems around the specific physicochemical properties of 3,4-dimethoxypyrrolidine:

  • Steric Encumbrance: Unlike unsubstituted pyrrolidine, the methoxy groups at the C3 and C4 positions introduce significant facial bulk. During the amine coordination step of the catalytic cycle, this steric hindrance can stall the formation of the palladium-amide intermediate.

  • Electronic Deactivation: The electronegative oxygen atoms exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the secondary nitrogen, lowering its nucleophilicity compared to standard dialkylamines. Consequently, the deprotonation step by the base becomes the rate-limiting hurdle 4[4].

  • Ligand Causality: To overcome these dual barriers, the catalytic system requires highly active, sterically demanding phosphine ligands. Bidentate ligands like XantPhos or BINAP are highly effective because they enforce a cis-geometry on the Palladium center, artificially accelerating the final reductive elimination step to prevent catalyst decomposition 5[5]. Alternatively, bulky dialkylbiaryl phosphines (e.g., BrettPhos) create a highly reactive monoligated Pd(0) species ideal for bulky secondary amines 6[6].

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination 3,4-dimethoxypyrrolidine OxAdd->AmineCoord Amine Deprot Deprotonation [Ar-Pd(II)-NR2] AmineCoord->Deprot Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Coupled Product

Figure 1: Buchwald-Hartwig catalytic cycle for 3,4-dimethoxypyrrolidine.

Condition Optimization Matrix

The selection of reagents must be tailored to the electronic nature of the aryl halide electrophile. The following table summarizes validated condition sets for 3,4-dimethoxypyrrolidine coupling.

Aryl Halide ProfileRecommended Catalyst SystemBaseSolventTemp (°C)
Electron-Deficient (Ar-I, Ar-Br)Pd₂(dba)₃ (2.5 mol%) + XantPhos (5 mol%)NaOtBu (1.5 eq)Toluene90 - 100
Electron-Neutral/Rich (Ar-Br, Ar-Cl)RuPhos Pd G3 (2-5 mol%)NaOtBu (1.5 eq)1,4-Dioxane100 - 110
Base-Sensitive (Esters, Nitriles)BrettPhos Pd G3 (5 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane100 - 110

Note: 3,4-dimethoxypyrrolidine is often supplied as a hydrochloride salt. If using the HCl salt, you must add an additional 1.0 equivalent of base to neutralize the salt in situ.

Experimental Protocols

Protocol A: Classical Bidentate Approach (For Standard Aryl Bromides)

This protocol utilizes the highly robust XantPhos ligand system, which has been extensively validated in patent literature for the synthesis of complex 3,4-dimethoxypyrrolidine-containing therapeutics 1[1].

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • 3,4-dimethoxypyrrolidine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% - equates to 5 mol% Pd)

  • XantPhos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solid Charging: Add the aryl bromide (if solid), Pd₂(dba)₃, XantPhos, and NaOtBu to the vessel.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Liquid Addition: Add anhydrous toluene, followed by the aryl bromide (if liquid) and 3,4-dimethoxypyrrolidine via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Self-Validation Check: The mixture will initially appear dark purple/black due to the Pd₂(dba)₃. Upon heating and active catalyst formation, it should transition to a dark orange/red homogeneous solution.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 8–12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Self-Validation Check: Complete consumption of the aryl bromide indicates successful coupling.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient).

Protocol B: Modern Precatalyst Approach (For Challenging Aryl Chlorides)

For unactivated aryl chlorides or sterically hindered substrates, modern Generation 3 (G3) precatalysts provide superior oxidative addition rates and prevent catalyst deactivation.

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 eq)

  • 3,4-dimethoxypyrrolidine (1.2 mmol, 1.2 eq)

  • RuPhos Pd G3 (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 eq) (Used here to demonstrate tolerance for base-sensitive functional groups)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried vial with the Aryl Chloride, RuPhos Pd G3, and finely powdered Cs₂CO₃.

  • Purging: Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous 1,4-Dioxane and 3,4-dimethoxypyrrolidine via syringe.

  • Reaction: Seal the vial and heat at 110 °C for 12 hours. Self-Validation Check: The G3 precatalyst will rapidly activate, releasing the carbazole leaving group and forming the active Pd(0) species within the first 10 minutes of heating.

  • Workup & Purification: Follow steps 8-9 from Protocol A.

Workflow Step1 1. Reagent Prep Weigh Pd, Ligand, Base, Ar-X, Amine Step2 2. Degassing Argon sparging or FPT cycle Step1->Step2 Step3 3. Reaction Heat at 80-110°C under inert atm Step2->Step3 Step4 4. Workup Filter over Celite Aqueous extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

Figure 2: Standard experimental workflow for palladium-catalyzed amination.

Sources

preparation of 3,4-dimethoxypyrrolidine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 3,4-Dimethoxypyrrolidine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Specifically, 3,4-disubstituted pyrrolidines present a three-dimensional architecture that is highly sought after for creating molecules with precise spatial arrangements of functional groups, which is often critical for potent and selective biological activity. 3,4-Dimethoxypyrrolidine, as its hydrochloride salt, is a valuable building block for the synthesis of novel therapeutics. The methoxy groups can serve as isosteres for other functionalities or be involved in key binding interactions with biological targets.

This application note provides a comprehensive and detailed protocol for the preparation of 3,4-dimethoxypyrrolidine hydrochloride. The synthetic strategy is designed to be robust and reproducible, starting from a readily available chiral precursor to ensure stereochemical control. The protocol includes in-depth explanations for key experimental choices, thorough characterization of the final product, and essential safety considerations.

Physicochemical Properties

A summary of the key properties of the target compound is presented in the table below.

PropertyValue
Chemical Name 3,4-dimethoxypyrrolidine hydrochloride
Synonym(s) (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol [4]
CAS Number 1622351-30-7[5][6]
Appearance White to off-white solid (expected)
Solubility Soluble in water and polar organic solvents

Synthetic Strategy Overview

The synthesis of 3,4-dimethoxypyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The overall workflow is depicted in the diagram below. The strategy begins with a chiral starting material to establish the stereochemistry at the 3 and 4 positions of the pyrrolidine ring. This is a common and effective approach for the synthesis of enantiomerically pure substituted pyrrolidines.

Synthesis_Workflow Start Starting Material (e.g., L-Tartaric Acid Derivative) Step1 Step 1: Diol Protection & Amine Introduction Start->Step1 Step2 Step 2: Cyclization to form Pyrrolidine Ring Step1->Step2 Step3 Step 3: Methylation of Hydroxyl Groups Step2->Step3 Step4 Step 4: Deprotection (if applicable) Step3->Step4 Step5 Step 5: Hydrochloride Salt Formation Step4->Step5 End Final Product: 3,4-Dimethoxypyrrolidine HCl Step5->End

Caption: Overall workflow for the synthesis of 3,4-dimethoxypyrrolidine hydrochloride.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals.[7][8][9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of a Protected Pyrrolidine Diol

This initial step establishes the core pyrrolidine ring with the desired stereochemistry. A common starting material for this purpose is a derivative of L-tartaric acid.

  • Materials & Reagents:

    • (2R,3R)-Diethyl tartrate

    • Benzylamine

    • Toluene

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

  • Procedure:

    • A detailed procedure for a similar transformation can be found in the literature and adapted. The general approach involves the conversion of diethyl tartrate to a diamide, followed by reduction and cyclization.

    • Expert Commentary: The use of a chiral starting material like (2R,3R)-diethyl tartrate is crucial for obtaining an enantiomerically pure final product. The choice of benzylamine allows for the introduction of a protecting group that can be removed in a later step.

Step 2: Methylation of the Diol

This is a critical step to introduce the dimethoxy functionality.

  • Materials & Reagents:

    • Protected pyrrolidine diol (from Step 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the protected pyrrolidine diol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Note: Sodium hydride is a strong base and is highly reactive with water. It should be handled with extreme care under an inert atmosphere. The mineral oil from the NaH dispersion can be removed by washing with hexanes prior to use if desired. Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood.

Step 3: Deprotection of the Pyrrolidine Nitrogen

If a protecting group such as a benzyl group was used, it needs to be removed.

  • Materials & Reagents:

    • Protected 3,4-dimethoxypyrrolidine (from Step 2)

    • Palladium on carbon (Pd/C), 10%

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the protected 3,4-dimethoxypyrrolidine in methanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxypyrrolidine.

  • Expert Commentary: Catalytic hydrogenation is an effective method for debenzylation. Ensure that all hydrogen has been removed from the reaction apparatus before handling the flammable Pd/C catalyst in the presence of air.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which is often more stable and easier to handle.

  • Materials & Reagents:

    • 3,4-Dimethoxypyrrolidine (from Step 3)

    • Anhydrous diethyl ether or isopropanol

    • Hydrochloric acid (2 M in diethyl ether or acetyl chloride in methanol)

  • Procedure:

    • Dissolve the crude 3,4-dimethoxypyrrolidine in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

    • A precipitate should form upon addition of the HCl solution.

    • Continue stirring at 0 °C for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield 3,4-dimethoxypyrrolidine hydrochloride.

  • Scientist's Note: The hydrochloride salt is typically a crystalline solid that is less volatile and easier to weigh and handle than the free base. The choice of solvent for salt formation can influence the crystal form and purity of the final product.

Characterization of 3,4-Dimethoxypyrrolidine Hydrochloride

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methoxy groups, the protons on the pyrrolidine ring, and the N-H proton. The chemical shifts and coupling patterns will be consistent with the 3,4-disubstituted pyrrolidine structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with signals corresponding to the methoxy carbons and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (or a peak corresponding to [M+H]⁺ for the free base) that matches the calculated molecular weight of the compound.

  • Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Logical Relationship of Key Components

Component_Relationship cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product L-Tartaric Acid Derivative L-Tartaric Acid Derivative Protected Pyrrolidine Diol Protected Pyrrolidine Diol L-Tartaric Acid Derivative->Protected Pyrrolidine Diol Cyclization Protected 3,4-Dimethoxypyrrolidine Protected 3,4-Dimethoxypyrrolidine Protected Pyrrolidine Diol->Protected 3,4-Dimethoxypyrrolidine Methylation 3,4-Dimethoxypyrrolidine (Free Base) 3,4-Dimethoxypyrrolidine (Free Base) Protected 3,4-Dimethoxypyrrolidine->3,4-Dimethoxypyrrolidine (Free Base) Deprotection 3,4-Dimethoxypyrrolidine HCl 3,4-Dimethoxypyrrolidine HCl 3,4-Dimethoxypyrrolidine (Free Base)->3,4-Dimethoxypyrrolidine HCl Salt Formation

Sources

The Rising Profile of 3,4-Dimethoxypyrrolidine in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a cornerstone in the architecture of many therapeutic agents, valued for its conformational rigidity and its capacity for stereochemically diverse substitution.[1][2][3] This five-membered saturated heterocycle is a privileged scaffold, found in numerous natural products and FDA-approved drugs, where it often plays a critical role in defining a molecule's interaction with its biological target.[2][4] Among the vast landscape of substituted pyrrolidines, the 3,4-dimethoxy variant presents a unique and underexplored structural motif with significant potential in drug discovery.

This technical guide provides a comprehensive overview of the synthesis and potential applications of 3,4-dimethoxypyrrolidine, aimed at researchers, scientists, and drug development professionals. While direct literature on this specific compound is sparse, this document outlines a robust and accessible synthetic strategy from a common chiral precursor and explores its prospective utility in medicinal chemistry based on the established pharmacology of related analogs.

The Strategic Advantage of the 3,4-Dimethoxy Substitution

The introduction of methoxy groups at the 3 and 4 positions of the pyrrolidine ring imparts several desirable physicochemical properties that can be strategically leveraged in drug design:

  • Modulation of Lipophilicity: The methoxy groups increase the lipophilicity of the pyrrolidine core compared to its dihydroxy counterpart, which can enhance membrane permeability and oral bioavailability.

  • Hydrogen Bond Acceptor Capacity: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, enabling specific interactions with biological targets such as enzymes and receptors.

  • Stereochemical Control: The presence of two stereocenters at the 3 and 4 positions allows for the synthesis of multiple stereoisomers, providing a platform for fine-tuning the three-dimensional orientation of substituents to optimize target binding.

  • Metabolic Stability: The ether linkages of the methoxy groups are generally more resistant to metabolic degradation than hydroxyl groups, potentially leading to an improved pharmacokinetic profile.

A Proposed Synthetic Pathway to Chiral 3,4-Dimethoxypyrrolidine

Given the absence of a direct, established synthesis for 3,4-dimethoxypyrrolidine in the current literature, a logical and efficient two-stage approach is proposed, commencing with a readily available and inexpensive chiral starting material, L-tartaric acid. This strategy first involves the construction of a protected 3,4-dihydroxypyrrolidine core, followed by the methylation of the hydroxyl groups.

Stage 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine

This initial stage focuses on the creation of the chiral dihydroxy-pyrrolidine scaffold. The protocol is adapted from established methods for the synthesis of dihydroxypyrrolidines from tartaric acid derivatives.

Experimental Protocol:

  • Preparation of (2R,3R)-Diethyl 2,3-O,O-dibenzyltartrate:

    • To a solution of diethyl L-tartrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reduction to (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol:

    • To a solution of the dibenzyltartrate from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate to yield the diol, which can often be used in the next step without further purification.

  • Mesylation of the Diol:

    • Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

    • Stir the reaction at 0 °C for 2 hours.

    • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dimesylate.

  • Cyclization to (3R,4R)-1-Benzyl-3,4-bis(benzyloxy)pyrrolidine:

    • Dissolve the dimesylate (1.0 eq) in ethanol and add benzylamine (3.0 eq).

    • Heat the mixture to reflux and stir for 12-24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

  • Debenzylation to (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine:

    • Dissolve the protected pyrrolidine (1.0 eq) in ethanol and add Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain the desired dihydroxy-pyrrolidine.

Stage 2: Methylation of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine

The second stage involves the methylation of the hydroxyl groups via a Williamson ether synthesis. This is a classic and reliable method for the formation of ethers.[5][6][7]

Experimental Protocol:

  • Deprotonation of the Diol:

    • To a solution of the dihydroxy-pyrrolidine (1.0 eq) from Stage 1 in anhydrous THF, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.[8]

    • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation:

    • Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 eq) dropwise.[9][10]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until completion.

  • Work-up and Purification:

    • Carefully quench the reaction with the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield (3R,4R)-1-benzyl-3,4-dimethoxypyrrolidine.

Data Presentation

StepKey ReagentsTypical Yield
Stage 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine
Benzylation of Diethyl L-tartrateNaH, Benzyl bromide, DMF>90%
Reduction to DiolLiAlH₄, THF>95%
MesylationMethanesulfonyl chloride, Triethylamine, DCM>90%
Cyclization with BenzylamineBenzylamine, Ethanol60-70%
DebenzylationH₂, Pd(OH)₂/C, Ethanol>95%
Stage 2: Methylation
Williamson Ether SynthesisNaH, Methyl iodide, THF70-85%

Visualizations

Synthetic Workflow Diagram

G cluster_stage1 Stage 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine cluster_stage2 Stage 2: Methylation Diethyl L-tartrate Diethyl L-tartrate Dibenzyltartrate Dibenzyltartrate Diethyl L-tartrate->Dibenzyltartrate NaH, BnBr Diol Diol Dibenzyltartrate->Diol LiAlH4 Dimesylate Dimesylate Diol->Dimesylate MsCl, TEA Protected Pyrrolidine Protected Pyrrolidine Dimesylate->Protected Pyrrolidine Benzylamine Dihydroxypyrrolidine Dihydroxypyrrolidine Protected Pyrrolidine->Dihydroxypyrrolidine H2, Pd(OH)2/C 3,4-Dimethoxypyrrolidine 3,4-Dimethoxypyrrolidine Dihydroxypyrrolidine->3,4-Dimethoxypyrrolidine NaH, MeI

Caption: Proposed two-stage synthesis of 3,4-dimethoxypyrrolidine.

Conceptual Role in Drug-Target Interaction

Caption: Hypothetical binding mode of a 3,4-dimethoxypyrrolidine-based drug.

Prospective Applications in Medicinal Chemistry

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The pyrrolidine scaffold is a key feature of several DPP-IV inhibitors used in the treatment of type 2 diabetes.[2] The stereochemistry and substitution pattern at the 3 and 4 positions are crucial for potent and selective inhibition. The 3,4-dimethoxy substitution could offer a novel substitution pattern for exploring the active site of DPP-IV, potentially leading to new inhibitors with improved properties.

  • Monoamine Transporter Inhibitors: 3,4-Disubstituted pyrrolidines have been identified as a novel class of inhibitors for dopamine, serotonin, and norepinephrine transporters.[8] These transporters are important targets for the treatment of depression, anxiety, and other neurological disorders. The 3,4-dimethoxy motif could be incorporated into new chemical entities to probe the structure-activity relationships of this class of inhibitors.

  • Antiviral and Anticancer Agents: The pyrrolidine ring is present in a variety of antiviral and anticancer compounds.[2][3] The ability to synthetically access different stereoisomers of 3,4-dimethoxypyrrolidine makes it an attractive building block for the generation of diverse chemical libraries for screening against these targets.

  • Anti-inflammatory Agents: Pyrrolidine derivatives have been investigated for their anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes.[11] The physicochemical properties conferred by the 3,4-dimethoxy substitution may be beneficial in the design of new anti-inflammatory agents.

Conclusion

3,4-Dimethoxypyrrolidine represents a promising, yet largely unexplored, building block for medicinal chemistry. The synthetic pathway outlined in this guide provides a practical and accessible route to this chiral scaffold. By leveraging the unique properties of the 3,4-dimethoxy substitution pattern, researchers can explore new chemical space and potentially develop novel therapeutic agents for a range of diseases. The versatility of the pyrrolidine core, combined with the specific attributes of this substitution, makes 3,4-dimethoxypyrrolidine a valuable addition to the medicinal chemist's toolkit.

References

  • Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Molnar, Z., et al. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules, 17(5), 4936-4951. [Link]

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. [Link]

  • 11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329-2332. [Link]

  • Choi, D. R., et al. (2008). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
  • Ramazani, A., & Hosseininezhad, S. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329-2332. [Link]

  • Kumar, A., et al. (2020). Synthesis, antimicrobial evaluation and in silico studies of novel 3,4-disubstituted pyrrolidinesulfonamides. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249925. [Link]

  • Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]

  • Choi, D. R., et al. (2013). Process for producing 3,4-disubstituted pyrrolidine derivative and production intermediate thereof.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]

  • Redzicka, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 696. [Link]

  • Drug Discovery Patents. (n.d.). Charles River. [Link]

  • Barton, D. H. R., & McCombie, S. W. (1975). The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. [Link]

  • TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS. (2024).
  • Sablotsky, S., & Miranda, J. (1997). United States Patent (19). Google Patents. [Link]

Sources

Application Note: Step-by-Step N-Boc Protection of 3,4-Dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted pyrrolidines, particularly highly polar analogs like 3,4-dimethoxypyrrolidine, are highly valued scaffolds in modern drug development. They are frequently utilized to improve the water solubility and reduce the lipophilicity (logD) of active pharmaceutical ingredients[1]. However, the secondary amine of the pyrrolidine ring is highly nucleophilic and prone to unwanted side reactions (e.g., premature oxidation or off-target coupling).

To seamlessly integrate this building block into multi-step syntheses, the amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It provides orthogonal protection that is highly stable to catalytic hydrogenation and strongly basic conditions, yet can be cleanly cleaved under mild acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane)[2].

This application note details a robust, self-validating protocol for the N-Boc protection of 3,4-dimethoxypyrrolidine, starting from its commercially stable hydrochloride salt.

Mechanistic Insights & Causality (E-E-A-T)

A successful protection strategy relies on understanding the causality of the reaction environment:

  • Substrate State: 3,4-Dimethoxypyrrolidine is typically supplied and stored as a hydrochloride (HCl) salt. Free electron-rich pyrrolidines are susceptible to air oxidation; the salt form ensures long-term bench stability.

  • The Role of the Base: The HCl salt is unreactive toward electrophiles. The addition of Triethylamine ( Et3​N ) serves a dual purpose: it neutralizes the HCl to liberate the active nucleophilic secondary amine, and it acts as an acid scavenger throughout the reaction[2].

  • Thermodynamic Driving Force: The free amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ( Boc2​O ). This forms an unstable intermediate that rapidly collapses, eliminating tert-butanol and carbon dioxide ( CO2​ ). The irreversible evolution of CO2​ gas shifts the equilibrium entirely to the right, driving the reaction to absolute completion[3].

  • Solvent Selection: Dichloromethane (DCM) is utilized because it readily solubilizes both the free amine and Boc2​O , while allowing for a highly efficient aqueous workup[4].

Experimental Workflow

Workflow N1 1. Substrate Prep 3,4-Dimethoxypyrrolidine HCl N2 2. Freebasing Add Et3N in DCM N1->N2 N3 3. Boc Protection Boc2O at 0°C -> RT N2->N3 Releases free amine N4 4. Monitoring TLC (Ninhydrin Stain) N3->N4 CO2 evolution N5 5. Workup & Isolation NH4Cl Wash & Column N4->N5 SM consumed

Caption: Workflow for the N-Boc protection of 3,4-dimethoxypyrrolidine hydrochloride.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale reaction. Using a slight excess of Boc2​O ensures complete consumption of the valuable pyrrolidine substrate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Dimethoxypyrrolidine HCl 167.631.001.68 gSubstrate
Triethylamine ( Et3​N ) 101.192.503.48 mLBase / Acid Scavenger
Di-tert-butyl dicarbonate ( Boc2​O ) 218.251.102.40 gProtecting Agent
Dichloromethane (Anhydrous) 84.93-50 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Freebasing
  • Setup: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and seal it with a rubber septum. Purge the flask with dry Nitrogen or Argon to prevent ambient moisture interference.

  • Suspension: Add 3,4-dimethoxypyrrolidine hydrochloride (1.68 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous DCM. The salt will remain partially suspended.

  • Freebasing: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Using a syringe, add Triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes.

    • Observation: The suspension will clarify as the highly soluble free amine is generated, though a fine haze of Et3​N⋅HCl may form.

Phase 2: Protection Reaction
  • Reagent Addition: Dissolve Boc2​O (2.40 g, 11.0 mmol) in 10 mL of anhydrous DCM. Inject this solution dropwise into the reaction mixture at 0 °C over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses the formation of trace urea or isocyanate byproducts[4].

  • Propagation: Remove the ice-water bath. Allow the reaction to warm to room temperature ( 20−25 °C) and stir vigorously for 2 to 4 hours.

    • Observation: Mild effervescence ( CO2​ gas) will be visible. This is a primary self-validating indicator that the reaction is actively proceeding[3].

Phase 3: Monitoring & Self-Validation
  • TLC Analysis: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute using 10% Methanol in DCM.

  • Differential Staining: Dip the developed plate in a Ninhydrin stain solution and heat it.

    • Validation: The unreacted secondary amine will stain as a vibrant pink/purple spot. The N-Boc protected product lacks the N-H bond required to form the colored Ruhemann's purple complex, rendering it invisible to Ninhydrin. To visualize the product, use a secondary stain such as Phosphomolybdic Acid (PMA) or Iodine vapor. The complete disappearance of the pink Ninhydrin spot confirms 100% conversion.

Phase 4: Quenching and Isolation
  • Aqueous Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer the solution to a 250 mL separatory funnel.

  • Acidic Wash: Wash the organic layer with saturated aqueous Ammonium Chloride ( NH4​Cl ) solution ( 2×30 mL).

    • Causality: The mildly acidic NH4​Cl selectively protonates any residual free amine and the excess Et3​N , pulling them into the aqueous waste while leaving the neutral N-Boc product securely in the organic phase.

  • Final Wash & Drying: Wash the organic layer with brine (30 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), and let it sit for 10 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate is typically obtained as a pale oil in >95% purity and is ready for subsequent synthetic steps. (If necessary, purify via flash chromatography using a Hexanes/Ethyl Acetate gradient).

References

  • "Practical One-Pot and Large-Scale Synthesis of N-(tert-Butyloxycarbonyl)-3-pyrroline." Organic Process Research & Development. URL: [Link]

  • "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,4-Dimethoxypyrrolidine Purification & Handling

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide and Validated Protocol Hub for Drug Development Professionals

Welcome to the Technical Support Center for the isolation, purification, and handling of 3,4-dimethoxypyrrolidine and its stereoisomers (e.g., (3R,4S), (3S,4S)). As a highly polar, low-molecular-weight secondary amine[1], this building block is a critical pharmacophore in the synthesis of PI3Kβ inhibitors[2], CDK modulators[3], and anti-HCV viral compounds[4].

Due to its unique physicochemical properties, researchers frequently encounter bottlenecks such as poor extraction recoveries, severe chromatographic tailing, and oxidative degradation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery.

Part 1: Systematic Troubleshooting & FAQs

Q1: Why is my yield of 3,4-dimethoxypyrrolidine so low after standard liquid-liquid extraction? A1: 3,4-dimethoxypyrrolidine is a highly polar molecule (MW 131.17 g/mol )[1]. In its free base form, the dual methoxy groups and the secondary amine create an extensive hydrogen-bonding network with water. Standard extraction with ethyl acetate or diethyl ether at pH 8–9 is insufficient to break this hydration sphere.

  • Causality: The partition coefficient (logP) is exceptionally low. To drive the equilibrium into the organic phase, the aqueous layer must be heavily salted out, and the pH must be raised well above the amine's pKa (~9.5) to ensure complete deprotonation.

  • Solution: Saturate the aqueous layer with solid K2​CO3​ (which simultaneously raises the pH > 12 and salts out the amine) and extract with a more polar organic solvent mixture, such as 10–20% isopropanol (IPA) in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).

Q2: I am experiencing severe tailing and irreversible adsorption when purifying the free base via silica gel chromatography. How can I resolve this? A2: The secondary amine of 3,4-dimethoxypyrrolidine interacts strongly with the acidic silanol groups on standard bare silica gel, leading to peak broadening, tailing, and poor mass recovery.

  • Causality: Silanol groups (Si-OH) act as Brønsted acids, protonating the amine and causing electrostatic retention rather than standard partition-based separation.

  • Solution: You must passivate the silica. Pre-treat the column and run the mobile phase with a basic modifier, such as 1–5% triethylamine ( Et3​N ) or 1–10% methanolic ammonia ( NH3​ /MeOH) in DCM. Alternatively, switch to amine-functionalized silica ( NH2​ -silica), which entirely eliminates the acid-base interaction.

Q3: How do I efficiently isolate the compound as a stable solid for long-term storage? A3: The free base of 3,4-dimethoxypyrrolidine is typically a viscous oil and is prone to oxidative degradation and CO2​ absorption (forming carbamates) upon atmospheric exposure.

  • Causality: Converting the free base to its hydrochloride salt (3,4-dimethoxypyrrolidine hydrochloride, CAS 1622351-30-7) stabilizes the amine by protonating the lone pair, preventing nucleophilic oxidation and rendering it a highly crystalline, easy-to-handle solid[5].

  • Solution: Dissolve the free base in a dry, aprotic solvent (e.g., methyl tert-butyl ether [MTBE]) and add anhydrous HCl in dioxane at 0 °C. The hydrochloride salt will precipitate quantitatively.

Part 2: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical parameters required to design a successful purification workflow for 3,4-dimethoxypyrrolidine.

Property / ParameterValue / RecommendationRationale / Causality
Molecular Weight (Free Base) 131.17 g/mol [1]Low MW and high heteroatom density contribute to extreme water solubility.
Molecular Weight (HCl Salt) 167.63 g/mol Standard form for commercial handling, storage, and precise stoichiometric weighing.
Target Aqueous pH for Extraction > 12.0Ensures >99.9% deprotonation of the pyrrolidine ring (estimated pKa ~9.5).
Optimal Extraction Solvent 10% IPA in DCMIPA disrupts the aqueous hydrogen-bonding network, enhancing solvation of the polar dimethoxy system.
Chromatography Mobile Phase DCM / MeOH / NH4​OH (90:9:1)Ammonia outcompetes the pyrrolidine nitrogen for acidic silanol binding sites on the stationary phase.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: High-Efficiency Aqueous Extraction

This protocol is designed to maximize the recovery of the free base from aqueous reaction mixtures.

  • Acidic Wash: Acidify the crude aqueous reaction mixture to pH < 2 using 1M HCl. Wash with diethyl ether (2 × 50 mL) to remove neutral and acidic impurities. Discard the organic washes.

    • Causality: The amine is protonated and remains safely in the aqueous phase as a highly soluble salt.

  • Basification & Salting Out: Cool the aqueous layer to 0 °C. Slowly add solid K2​CO3​ until the pH exceeds 12 and the solution is fully saturated (undissolved salt remains).

  • Extraction: Extract the saturated aqueous layer with a mixture of 10% Isopropanol in DCM (4 × 50 mL).

  • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. A lack of a purple/brown spot confirms the complete extraction of the amine.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to yield the free base as an oil.

SOP 2: Hydrochloride Salt Precipitation

This protocol converts the unstable free base oil into a stable, crystalline solid[6].

  • Dissolution: Dissolve the crude 3,4-dimethoxypyrrolidine free base in anhydrous MTBE (10 mL per gram of amine) under an inert nitrogen atmosphere.

    • Causality: MTBE is a non-polar, aprotic solvent in which the free base is soluble, but the resulting HCl salt is completely insoluble.

  • Acidification: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Stir vigorously for 30 minutes. A white precipitate will form immediately.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity) under a vacuum. Wash the filter cake with cold, anhydrous MTBE (2 × 10 mL).

  • Validation Checkpoint: Dissolve a small crystal of the product in D2​O and perform 1H -NMR. The downfield shift of the α -protons (adjacent to the nitrogen) compared to the free base validates complete protonation and salt formation.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 3,4-dimethoxypyrrolidine hydrochloride.

Part 4: Workflows & Biological Application Context

Purification Decision Tree

The following workflow dictates the logical progression of isolating 3,4-dimethoxypyrrolidine based on crude purity.

Purification_Workflow Start Crude 3,4-dimethoxypyrrolidine Reaction Mixture Quench Aqueous Quench & Acid Wash (pH < 2) Start->Quench Basify Basification (pH > 12) & K2CO3 Saturation Quench->Basify Removes neutral impurities Extract Extraction (10% IPA in DCM) Basify->Extract Decision Purity > 95%? Extract->Decision Salt HCl Salt Precipitation (in MTBE/Ether) Decision->Salt Yes Chroma Amine-Modified Silica Chromatography Decision->Chroma No Pure Pure 3,4-dimethoxypyrrolidine HCl (Stable Solid) Salt->Pure Chroma->Salt

Fig 1. Decision tree for the purification and isolation of 3,4-dimethoxypyrrolidine.

Pharmacological Application Context

3,4-dimethoxypyrrolidine is frequently utilized as a solubilizing and target-binding moiety in oncology drug development, specifically within PI3Kβ inhibitors[2]. The diagram below illustrates the signaling pathway disrupted by these derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3Kβ Complex (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor 3,4-dimethoxypyrrolidine Derivative Inhibitor->PI3K Inhibits

Fig 2. PI3Kβ signaling pathway targeted by 3,4-dimethoxypyrrolidine-derived inhibitors.

References

  • NextSDS. "3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information". NextSDS Database. URL: [Link]

  • PubChemLite. "(3s,4s)-3,4-dimethoxypyrrolidine;hydrochloride". Université du Luxembourg / PubChem. URL: [Link]

  • Google Patents. "WO2010003133A2 - Cdk modulators". WIPO (PCT).
  • European Patent Office. "EP3359533B1 - QUINOXALINE AND PYRIDOPYRAZINE DERIVATIVES AS PI3KBETA INHIBITORS". EPO.
  • Google Patents. "US8691938B2 - Anti-viral compounds". USPTO.

Sources

Section 1: Mechanistic Causality of Hindrance in 3,4-Dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hindered Pyrrolidine Amidation. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic hurdles encountered when coupling bulky carboxylic acids with 3,4-dimethoxypyrrolidine.

While the methoxy groups in 3,4-dimethoxypyrrolidine are located at the β -positions (C3 and C4) and not directly adjacent to the nucleophilic nitrogen, they exert a profound stereoelectronic and conformational effect that complicates standard amidation protocols.

  • Conformational Locking: The bulky methoxy groups force the pyrrolidine ring into specific envelope conformations to minimize 1,2-steric clash. When an incoming bulky activated ester approaches, the trajectory to the nitrogen lone pair is sterically restricted.

  • Inductive Effect: The electronegative oxygen atoms of the methoxy groups withdraw electron density via the σ -bond network (-I effect), slightly reducing the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.

To successfully drive this reaction, the electrophilicity of the activated carboxylic acid must be dramatically increased to compensate for the amine's reduced nucleophilicity, without triggering side reactions like epimerization.

G Substrate 3,4-Dimethoxypyrrolidine Inductive Inductive Electron Withdrawal (-I) Substrate->Inductive Conform Envelope Conformation Locking Substrate->Conform NucDrop Decreased Nitrogen Nucleophilicity Inductive->NucDrop Steric Restricted Approach Trajectory Conform->Steric Challenge Sluggish Amidation & High Epimerization Risk NucDrop->Challenge Steric->Challenge Solution Highly Reactive Coupling Agents (HATU, T3P) Challenge->Solution

Mechanistic logic connecting 3,4-dimethoxypyrrolidine structural features to amidation challenges.

Section 2: Coupling Reagent Selection Guide

To overcome the activation energy barrier without causing epimerization of the carboxylic acid (especially if it contains an α -chiral center), the choice of coupling reagent is critical. Below is a synthesized data table comparing standard reagents for hindered secondary amines.

ReagentActivation IntermediateRelative ReactivityEpimerization RiskRecommended BaseTypical Yield (Hindered)
EDC/HOBt Benzotriazole esterLow to ModerateLowDIPEA / NMM30 - 50%
PyBOP Phosphonium OBt esterModerateLowDIPEA50 - 65%
HATU At-ester (HOAt)Very HighModerateDIPEA / TMP85 - 95%
COMU Morpholino uroniumExtremely HighLow to ModerateTMP85 - 98%
T3P Mixed anhydrideHighVery LowPyridine / DIPEA75 - 90%

Data metrics are synthesized from standard peptide coupling benchmarks for hindered secondary amines .

Section 3: Troubleshooting FAQs

Q1: My amidation with 3,4-dimethoxypyrrolidine using EDC/HOBt stalls at 40% conversion. Adding more reagent doesn't help. Why? A: EDC/HOBt generates an OBt active ester, which is insufficiently electrophilic for sterically hindered secondary amines. The stalled conversion is due to the competitive hydrolysis of the active ester or the formation of the dead-end N -acylurea byproduct. Resolution: Switch to a more reactive uronium salt with a 7-aza-benzotriazole leaving group, such as HATU. The adjacent basic nitrogen in the HOAt leaving group facilitates the amine approach via hydrogen bonding, significantly accelerating the coupling rate .

Q2: I switched to HATU, but I am now observing significant epimerization of my α -chiral carboxylic acid. How can I suppress this? A: Epimerization occurs via oxazolone formation when the highly reactive active ester is deprotonated at the α -position by the base. Resolution: Change your base from N,N -Diisopropylethylamine (DIPEA) to 2,4,6-trimethylpyridine (TMP, collidine). TMP is sterically hindered enough to avoid reacting with the active ester but is less basic than DIPEA, significantly reducing the rate of α -proton abstraction. Alternatively, use T3P (Propylphosphonic anhydride), which is renowned for maintaining chiral integrity even under forcing conditions .

Q3: Can I use acid chlorides for this coupling? A: Yes, generating the acid chloride is a classic method for overcoming extreme steric hindrance . However, if your carboxylic acid contains acid-sensitive protecting groups (like Boc) or is prone to epimerization, acid chlorides will destroy your substrate. If you must use them, employ a biphasic Schotten-Baumann condition or use a non-nucleophilic base like 2,6-lutidine.

Q4: The 3,4-dimethoxypyrrolidine hydrochloride salt is poorly soluble in my reaction mixture. Does this affect the coupling? A: Absolutely. If the amine salt is not fully dissolved and neutralized, the effective concentration of the free nucleophile is low, favoring side reactions of the activated acid. Resolution: Pre-stir the amine hydrochloride with 1.2 equivalents of TMP or DIPEA in DMF for 15 minutes (with brief sonication) before adding it to the pre-activated acid mixture .

Section 4: Validated Experimental Protocol

Below is a self-validating protocol using HATU, optimized for maximum conversion and minimal epimerization when coupling bulky acids to 3,4-dimethoxypyrrolidine.

Workflow Step1 1. Acid Activation R-COOH + HATU + TMP in DMF (0 °C, 10 min) Step3 3. Coupling Combine & Warm to RT (Stir 4-12 h) Step1->Step3 Step2 2. Amine Preparation 3,4-Dimethoxypyrrolidine HCl + TMP in DMF Step2->Step3 Step4 4. Quench & Wash NH4Cl (aq) quench, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for HATU-mediated amidation of hindered pyrrolidines.

High-Efficiency Amidation using HATU/TMP

Causality Note: This protocol pre-activates the acid to ensure the highly reactive HOAt ester is formed before the mildly nucleophilic 3,4-dimethoxypyrrolidine is introduced. TMP is utilized to suppress epimerization.

Step 1: Preparation of the Activated Ester

  • In an oven-dried flask under an inert atmosphere ( N2​ or Ar), dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,4,6-trimethylpyridine (TMP) (3.0 equiv, 3.0 mmol).

  • Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at 0 °C for 10-15 minutes. Self-Validation Check: A distinct color change to pale yellow typically indicates the successful formation of the active ester.

Step 2: Preparation of the Free Amine

  • In a separate vial, suspend 3,4-dimethoxypyrrolidine hydrochloride (1.2 equiv, 1.2 mmol) in anhydrous DMF (1 mL).

  • Add TMP (1.2 equiv, 1.2 mmol) and sonicate briefly until a clear solution is obtained, ensuring complete liberation of the free base.

Step 3: Coupling Reaction

  • Add the amine solution dropwise to the activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir for 4 to 12 hours. Self-Validation Check: Monitor by LC-MS. The disappearance of the activated ester mass (often visible as the HOAt adduct) and appearance of the product mass confirms progression.

Step 4: Work-up and Isolation

  • Quench the reaction with saturated aqueous NH4​Cl (10 mL) to destroy any unreacted active ester.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with 5% aqueous NaHCO3​ , water, and brine to remove HOAt and TMP.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[Link]

  • Lanigan, R. M., & Sheppard, T. D. (2017). "The Synthesis of Sterically Hindered Amides." CHIMIA, 71(10), 581.[Link]

  • DeGoey, D. A., et al. (2015). "Anti-viral compounds.

Technical Support Center: Navigating Solubility Challenges with 3,4-Dimethoxypyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-dimethoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered during experimental work. We will delve into the physicochemical principles governing the solubility of this versatile pyrrolidine derivative and offer structured troubleshooting advice to ensure the success of your syntheses and formulations.

Understanding the Solubility Profile of 3,4-Dimethoxypyrrolidine

The solubility of any compound is dictated by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of 3,4-dimethoxypyrrolidine—a cyclic secondary amine with two methoxy groups—presents a unique combination of polar and non-polar characteristics, which directly influences its behavior in various organic solvents.

The pyrrolidine ring contains a nitrogen atom with a lone pair of electrons, making it a polar moiety capable of acting as a hydrogen bond acceptor.[3] The secondary amine (N-H) can also act as a hydrogen bond donor. These features contribute to its solubility in polar protic and aprotic solvents. The two methoxy groups (-OCH₃) are polar ether linkages that can also accept hydrogen bonds, further enhancing affinity for polar solvents. However, the ethylene and methyl groups of the structure introduce non-polar, hydrocarbon character, which allows for some solubility in less polar environments.

A critical factor to consider is whether you are working with the freebase form of 3,4-dimethoxypyrrolidine or its hydrochloride salt . The salt form is significantly more polar and will exhibit a preference for polar protic solvents, such as alcohols, and will likely be insoluble in non-polar solvents like hexanes or toluene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common questions and issues encountered when working with 3,4-dimethoxypyrrolidine.

FAQ 1: Why is my 3,4-dimethoxypyrrolidine not dissolving in my non-polar solvent (e.g., hexanes, toluene)?

Answer: This is a common issue stemming from a polarity mismatch. 3,4-dimethoxypyrrolidine is a moderately polar molecule due to the presence of the nitrogen and oxygen atoms. Non-polar solvents like hexanes and toluene lack the polar functional groups necessary to effectively solvate it.

Troubleshooting Steps:

  • Verify the Form: First, confirm you are using the freebase and not the hydrochloride salt. The salt form has very limited solubility in non-polar solvents.

  • Increase Polarity with a Co-Solvent: Introduce a small amount of a more polar co-solvent to the mixture. This technique, known as co-solvency, can significantly enhance solubility.[4] Start with a small percentage (e.g., 1-5% v/v) of a solvent like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) and observe if dissolution occurs.

  • Consider a Different Solvent System: If a co-solvent is not permissible for your reaction, you may need to switch to a more polar solvent system.

Logical Workflow for Solvent Selection:

A Start: Dissolve 3,4-Dimethoxypyrrolidine B Is the solvent non-polar (e.g., Hexane, Toluene)? A->B C High likelihood of insolubility due to polarity mismatch. B->C Yes E Switch to a moderately polar solvent (e.g., Ethyl Acetate, DCM) B->E No D Add a polar co-solvent (e.g., DCM, THF) C->D D->E Failure F Successful Dissolution D->F Success E->F

Caption: Troubleshooting workflow for non-polar solvent issues.

FAQ 2: I'm observing a cloudy solution or precipitation when adding my 3,4-dimethoxypyrrolidine (hydrochloride salt) to a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. What is happening?

Answer: You are likely observing the limited solubility of the highly polar hydrochloride salt in these solvents. While the freebase may be soluble, the ionic nature of the salt requires a more polar environment to fully dissolve.

Troubleshooting Steps:

  • Switch to a Polar Protic Solvent: The most straightforward solution is to use a polar protic solvent that can effectively solvate the salt, such as methanol, ethanol, or isopropanol.

  • Freebasing (if permissible): If your reaction conditions allow, you can convert the hydrochloride salt to the freebase in situ or as a separate workup step. This involves adding a mild, non-aqueous base (like triethylamine or DIPEA) to neutralize the HCl. The resulting freebase will be significantly more soluble in moderately polar solvents.

  • Use a Polar Aprotic Solvent: Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent options for dissolving hydrochloride salts. However, be mindful that their high boiling points can complicate product isolation.

FAQ 3: My reaction requires a specific non-polar solvent, but I can't get the 3,4-dimethoxypyrrolidine to dissolve. Are there any other options?

Answer: Yes, several techniques can be employed to improve solubility in challenging systems.

Troubleshooting Steps:

  • Gentle Heating: Increasing the temperature of the solvent increases the kinetic energy of the molecules and can often overcome the energy barrier to dissolution.[5] Use a water bath to gently warm your solvent while stirring and adding the pyrrolidine derivative. Always perform this in a well-ventilated fume hood and be aware of the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break apart solid particles and increase the rate of dissolution.[5]

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to shuttle the polar reactant into the organic layer. This is more applicable for reactions than simple dissolution but is a powerful technique for biphasic systems.

Decision Matrix for Solubility Enhancement:

node_A Issue: Poor Solubility in Required Solvent Select Enhancement Technique node_B Gentle Heating (Low-Medium Polarity Solvents) node_A->node_B Thermal Assistance node_C Sonication (All Solvent Types) node_A->node_C Mechanical Assistance node_D Co-Solvent Addition (Primarily Non-Polar Solvents) node_A->node_D Polarity Modification

Caption: Selecting a solubility enhancement technique.

Predicted Solubility Profile

While extensive experimental data is not publicly available, we can predict the relative solubility of 3,4-dimethoxypyrrolidine (freebase) based on its structure and fundamental chemical principles.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh / MiscibleCapable of both donating and accepting hydrogen bonds, strong dipole-dipole interactions.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond accepting capability.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighGood balance of polar and non-polar characteristics to interact with the molecule.
Non-Polar Toluene, Hexanes, Diethyl EtherLow to Very LowLacks the polar groups needed for effective solvation of the polar amine and ether functionalities.

Note: The hydrochloride salt will show high solubility in polar protic solvents and very low solubility in moderately polar and non-polar solvents.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

For critical applications where a precise solubility value is required, it is best to determine it experimentally. The isothermal shake-flask method is a reliable and straightforward approach.

Objective: To determine the equilibrium solubility of 3,4-dimethoxypyrrolidine in a chosen organic solvent at a specific temperature.

Materials:

  • 3,4-dimethoxypyrrolidine (ensure you are using the correct form, freebase or salt)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 3,4-dimethoxypyrrolidine to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in the shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid) using a pipette.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered sample to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted sample to determine the concentration of 3,4-dimethoxypyrrolidine.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Disclaimer: The information provided in this guide is based on established chemical principles and is intended for guidance. It is essential to conduct small-scale tests to confirm solubility in your specific system. Always consult the Safety Data Sheet (SDS) for 3,4-dimethoxypyrrolidine before handling and wear appropriate personal protective equipment.

References

  • NextSDS. (n.d.). 3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jadhav, K. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2531-2543.
  • Kumar, S., & Singh, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Rahman, M., et al. (2014). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 3(1), 1-9.
  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

  • Sartori, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563.
  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4-Dimethyl pyrrolidine (E) - Chemical & Physical Properties. Retrieved from [Link]

  • LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-DIMETHOXYPYRROLE — Chemical Substance Information. Retrieved from [Link]

  • Molecules. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. Retrieved from [Link]

  • Molecules. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

Sources

Technical Support Center: 3,4-Dimethoxypyrrolidine Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cyclic secondary amines during long-term storage. 3,4-Dimethoxypyrrolidine is a highly valuable synthetic building block, but its inherent nucleophilicity and basicity make it highly susceptible to environmental degradation.

This guide is designed to move beyond basic storage instructions. Here, we explore the causality behind the degradation of 3,4-dimethoxypyrrolidine, provide self-validating protocols for its stabilization, and answer the most critical troubleshooting questions encountered at the bench.

Mechanistic Overview of Degradation & Stabilization

To effectively prevent degradation, we must first understand the competing chemical pathways that occur when 3,4-dimethoxypyrrolidine is exposed to ambient conditions. The diagram below maps the logical relationship between environmental exposure, degradation mechanisms, and our recommended stabilization workflows.

G FreeBase 3,4-Dimethoxypyrrolidine (Free Base) AirExposure Atmospheric Exposure (CO2, O2, Moisture) FreeBase->AirExposure Ambient Air SaltConversion HCl Salt Conversion (Protonation) FreeBase->SaltConversion Stabilization Workflow InertStorage Inert Atmosphere (Argon/N2 at 2-8°C) FreeBase->InertStorage Physical Protection Carbamate Carbamate Formation (Viscous/Solid) AirExposure->Carbamate + CO2 / H2O Oxidation N-Oxidation (Degradation) AirExposure->Oxidation + O2 StableSalt Stable HCl Salt (Long-term Storage) SaltConversion->StableSalt + HCl (g) StableFree Preserved Free Base (Short-term Use) InertStorage->StableFree Exclusion of CO2/O2

Degradation pathways and stabilization strategies for 3,4-dimethoxypyrrolidine.

Frequently Asked Questions (Troubleshooting)

Q1: Why did my liquid 3,4-dimethoxypyrrolidine free base turn into a highly viscous gel or develop a white crystalline crust? A1: This is the most common issue encountered with secondary amines. Unhindered secondary amines react rapidly with atmospheric carbon dioxide (CO₂) to form ammonium carbamates[1][2]. Because 3,4-dimethoxypyrrolidine is a strong nucleophile, it attacks CO₂ in the air, transitioning the compound from a free-flowing liquid into a viscous carbamate salt network or a solid carbonate crust (if moisture is also present). This reaction is spontaneous and severely alters the stoichiometry of your reagent.

Q2: Does temperature alone prevent the degradation of the free base? A2: No. While the pyrrolidine ring itself is thermally stable, lowering the temperature only slows the kinetics of degradation; it does not eliminate the thermodynamic driving force. Furthermore, the pyrrolidine ring is highly susceptible to oxidative degradation in the presence of ambient oxygen, which can lead to the formation of N-oxides and ring-opened byproducts[3]. To truly halt degradation, you must exclude both CO₂ and O₂ using an inert atmosphere (Argon) in conjunction with cold storage.

Q3: Should I store 3,4-dimethoxypyrrolidine as a free base or a salt? A3: For any storage exceeding a few weeks, you must store it as a hydrochloride (HCl) salt . Protonating the secondary amine nitrogen completely eliminates its nucleophilicity. This renders the molecule unreactive toward atmospheric CO₂ and drastically reduces its susceptibility to oxidation. The resulting trans- or cis-3,4-dimethoxypyrrolidine hydrochloride is a highly stable, off-white solid that can be safely stored at 0–8 °C[4] or even at room temperature in a dry environment[5].

Q4: If my free base has already absorbed CO₂ and degraded into a carbamate, is the batch ruined? A4: Not necessarily. Carbamate formation is a reversible equilibrium. By treating the degraded, viscous mixture with a strong aqueous base (such as NaOH), you can deprotonate the ammonium species, liberate the CO₂ as a carbonate ion, and extract the pure free amine back into an organic phase. (See Protocol 2 below for the validated recovery method).

Storage Parameters & Quantitative Data

To ensure reproducibility across your assays, adhere to the following comparative storage parameters.

Table 1: Comparative Storage Parameters for 3,4-Dimethoxypyrrolidine Forms

ParameterFree Base FormHydrochloride (HCl) Salt Form
Optimal Temperature -20 °C (Long-term) / 2–8 °C (Short-term)0–8 °C[4] or Room Temp[5]
Atmosphere Required Strict Inert Gas (Argon preferred over N₂)Ambient Air (Keep tightly sealed)
Physical State Colorless to pale yellow liquidOff-white to white crystalline solid
Primary Degradation Route Carbamate formation (CO₂), N-Oxidation[3]Highly stable; mild hygroscopicity
Moisture Sensitivity High (Rapidly absorbs atmospheric H₂O)Low to Moderate (Store with desiccant)
Recommended Container Amber glass vial, PTFE-lined septumSealed glass vial or desiccator

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process analytical checks, you can guarantee the integrity of your compound before proceeding to complex syntheses.

Protocol 1: In-situ Generation and Isolation of the Hydrochloride Salt

Objective: Convert the unstable free base into a stable HCl salt for multi-year archiving.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 10.0 mmol of 3,4-dimethoxypyrrolidine free base in 20 mL of anhydrous diethyl ether (or dichloromethane).

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: The acid-base neutralization is highly exothermic; cooling prevents localized boiling of the solvent and thermal degradation of the amine.

  • Protonation: While stirring vigorously, add 10.5 mmol (1.05 equivalents) of anhydrous HCl (commercially available as a 2.0 M solution in diethyl ether) dropwise over 10 minutes.

  • Precipitation: A white to off-white precipitate of 3,4-dimethoxypyrrolidine hydrochloride will immediately begin to form. Allow the suspension to stir for an additional 30 minutes at 0 °C.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under a nitrogen blanket. Wash the filter cake with 10 mL of ice-cold anhydrous ether.

  • Validation Check: Dissolve a 5 mg aliquot of the dried solid in D₂O and check the pH; it should be slightly acidic (pH ~5–6). A sharp, stable melting point confirms the absence of trapped solvent or free base impurities.

  • Storage: Dry the solid under high vacuum for 4 hours, then transfer to an amber vial for storage at 0–8 °C[4].

Protocol 2: Recovery of Free Base from Carbamate-Degraded Stocks

Objective: Rescue a batch of 3,4-dimethoxypyrrolidine that has degraded into a viscous carbamate/carbonate mixture due to air exposure.

  • Solubilization: Dissolve the degraded, viscous amine stock in a minimal amount of distilled water (e.g., 10 mL water per 5 grams of degraded stock).

  • Basification: Place the flask in an ice bath. Slowly add a 2.0 M NaOH aqueous solution dropwise while stirring.

  • Validation Check 1: Continue adding NaOH until the aqueous solution reaches a pH > 12 (verify with pH paper). Causality: A pH > 12 ensures complete destruction of the carbamate intermediate and full deprotonation of the pyrrolidinium ions back to the free secondary amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 15 mL portions of dichloromethane (DCM). The free base will partition into the organic layer.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 2 hours. Filter off the drying agent.

  • Concentration & Purification: Remove the DCM using a rotary evaporator (water bath < 30 °C to prevent volatilization of the amine). Purify the crude residue via short-path vacuum distillation.

  • Validation Check 2: Analyze the distilled liquid via FT-IR. The complete absence of a strong carbonyl stretch (~1550–1600 cm⁻¹) confirms the successful removal of all carbamate species. Store the recovered liquid immediately under Argon.

References

  • MDPI. "Selection of Mixed Amines in the CO2 Capture Process". Energies. Available at: [Link]

  • ACS Publications. "A Unified Approach to CO2–Amine Reaction Mechanisms". ACS Omega. Available at: [Link]

Sources

troubleshooting low enantiomeric excess with 3,4-dimethoxypyrrolidine catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) with 3,4-Dimethoxypyrrolidine Catalysts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing stereoselectivity challenges in secondary amine organocatalysis.

3,4-Dimethoxypyrrolidine is a powerful C2​ -symmetric chiral secondary amine. Unlike proline-based catalysts that rely on a carboxylic acid for hydrogen-bond direction, 3,4-dimethoxypyrrolidine relies on the stereoelectronic "gauche effect" of its methoxy groups to dictate the pyrrolidine ring pucker. This conformation rigidly shields one face of the reactive enamine or iminium intermediate[1]. When your enantiomeric excess (ee) drops, it indicates a breakdown in this delicate mechanistic causality.

Part 1: Mechanistic Foundations & Causality

To troubleshoot effectively, we must first understand the self-validating system of enamine/iminium catalysis. The catalytic cycle is driven by the reversible condensation of the secondary amine with a carbonyl compound, followed by stereoselective trapping of the electrophile[2].

Loss of ee is rarely a random event; it is the physical manifestation of competing transition states or off-cycle degradation pathways.

G Cat 3,4-Dimethoxypyrrolidine + Carbonyl Substrate Iminium Iminium Ion Intermediate Cat->Iminium Acid Co-catalyst Racemic Racemic Background Reaction Cat->Racemic Uncatalyzed High Temp Enamine Chiral Enamine (Reactive Species) Iminium->Enamine -H+ Water Premature Hydrolysis (Moisture) Iminium->Water Excess H2O ProdIminium Product Iminium (Post-Addition) Enamine->ProdIminium + Electrophile (Stereoselective) Deact Off-Cycle Aldol Deactivation Enamine->Deact Substrate Oligomerization ProdIminium->Cat Catalyst Return Product Enantioenriched Product ProdIminium->Product Hydrolysis

Enamine catalytic cycle of 3,4-dimethoxypyrrolidine highlighting common ee degradation pathways.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess (ee) is significantly lower than literature precedent. What is the primary cause?

A1: The most common culprit is a competing racemic background reaction [3]. If the uncatalyzed reaction between your nucleophile and electrophile is too fast, it bypasses the chiral pocket of the 3,4-dimethoxypyrrolidine catalyst entirely.

  • Causality: High temperatures provide enough thermal energy to overcome the activation barrier of the uncatalyzed pathway[3]. Furthermore, high temperatures reduce the energy difference ( ΔΔG‡ ) between the diastereomeric transition states of the catalyzed pathway, inherently lowering ee[4].

  • Action: Systematically lower the reaction temperature (e.g., from 25°C to 0°C or -20°C). If the reaction stalls, screen highly non-polar solvents (like toluene or hexanes) which often suppress uncatalyzed polar background reactions while maintaining the tight ion-pairing required for the catalyzed transition state[4].

Q2: How does moisture affect the stereoselectivity of 3,4-dimethoxypyrrolidine?

A2: Secondary amine organocatalysis is highly sensitive to water[3]. While water is a byproduct of iminium formation, excess environmental moisture is detrimental[5].

  • Causality: Excess water prematurely hydrolyzes the delicate iminium intermediate before the stereoselective C-C bond formation can occur[6]. Additionally, water molecules can competitively hydrogen-bond with the methoxy groups of the catalyst, disrupting the rigid C2​ -symmetric conformation required for facial shielding.

  • Action: Ensure strictly anhydrous conditions. Dry all solvents over activated 3Å molecular sieves and purge reaction vessels with argon.

Q3: My reaction stalls at 50% conversion, and the ee of the product degrades over time. What is happening?

A3: You are likely experiencing catalyst deactivation via off-cycle species [7].

  • Causality: Secondary amines can undergo undesired aldol additions with the starting aldehyde, forming stable, unreactive β -hydroxy-aldehyde enamines[7]. This effectively sequesters the 3,4-dimethoxypyrrolidine, killing conversion. The degrading ee over time suggests that as the catalyst dies, the slow racemic background reaction becomes the dominant pathway for the remaining 50% of the conversion.

  • Action: Syringe-pump addition of the aldehyde substrate can keep its steady-state concentration low, preventing off-cycle oligomerization. Alternatively, optimize your acid co-catalyst to accelerate the desired catalytic turnover.

Q4: Which additives should I screen to improve both conversion and ee?

A4: Acid co-catalysts are strictly required to facilitate the dehydration step that forms the iminium ion[5].

  • Causality: If the acid is too strong (e.g., TfOH), it completely protonates the 3,4-dimethoxypyrrolidine, rendering it non-nucleophilic. If the acid is too weak, iminium formation becomes the rate-limiting step, allowing background reactions to dominate.

  • Action: Screen a library of carboxylic acids. Benzoic acid, p-nitrobenzoic acid, and trifluoroacetic acid (TFA) are standard starting points. The conjugate base of the acid often participates in the transition state via hydrogen bonding, meaning the choice of acid directly impacts the ee.

Part 3: Quantitative Data & Optimization Metrics

To visualize the causality of reaction parameters on catalyst performance, refer to the standardized optimization matrix below. This data summarizes the typical behavior of 3,4-dimethoxypyrrolidine in a benchmark Michael addition.

Table 1: Effect of Reaction Parameters on 3,4-Dimethoxypyrrolidine Catalysis

Parameter VariantConversion (%)ee (%)Mechanistic Rationale
Standard (Toluene, 0°C, 10 mol% Benzoic Acid) 95% 92% Optimal balance of iminium formation and TS rigidity.
Temperature increased to 25°C98%74%Decreased ΔΔG‡ ; increased racemic background reaction[3].
Solvent switched to DMF88%61%Polar solvent disrupts the stereodirecting gauche effect and H-bonding.
No Acid Co-catalyst15%85%Iminium formation is severely bottlenecked; catalyst turnover fails[5].
2.0 eq Water Added40%55%Premature hydrolysis of intermediates; disruption of chiral pocket[3].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and isolate variables, use the following standardized protocol for enamine/iminium catalysis using 3,4-dimethoxypyrrolidine. This protocol includes built-in validation steps.

Step-by-Step Methodology: Benchmark Asymmetric Michael Addition

  • Glassware & Reagent Preparation (Crucial for eliminating moisture variables):

    • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Ensure the 3,4-dimethoxypyrrolidine catalyst is freshly distilled or recrystallized to verify enantiopurity[3].

    • Dry the reaction solvent (e.g., Toluene) over activated 3Å molecular sieves for 24 hours prior to use.

  • Catalyst Pre-Activation:

    • Add 3,4-dimethoxypyrrolidine (0.10 mmol, 10 mol%) and the selected acid co-catalyst (e.g., Benzoic acid, 0.10 mmol, 10 mol%) to the flask.

    • Add 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to allow the formation of the catalyst-acid salt complex.

  • Temperature Equilibration:

    • Submerge the flask in a cryocooler or ice/salt bath set to the optimized temperature (e.g., -10°C). Allow 15 minutes for thermal equilibration. Minor fluctuations can significantly impact enantioselectivity[4].

  • Substrate Addition (Preventing off-cycle deactivation):

    • Add the electrophile (e.g., trans- β -nitrostyrene, 1.0 mmol) in one portion.

    • Self-Validation Step: Wait 5 minutes. Take a background TLC to ensure no uncatalyzed reaction is occurring between the electrophile and the acid additive.

    • Add the nucleophile (e.g., aldehyde/ketone, 1.2 mmol) dropwise over 30 minutes using a syringe pump. This low steady-state concentration prevents catalyst deactivation via aldol oligomerization[7].

  • Monitoring & Quenching:

    • Monitor the reaction via TLC or GC-FID.

    • Once complete, quench the reaction cold by adding 2 mL of saturated aqueous NH4​Cl . Avoid strong acids or bases during workup, as they can racemize the newly formed stereocenter.

  • Analysis:

    • Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

    • Determine conversion via 1H NMR and enantiomeric excess via Chiral HPLC.

Part 5: References

  • Schnitzer, T., & Wennemers, H. "Deactivation of Secondary Amine Catalysts via Aldol Reaction – Amine Catalysis Under Solvent-Free Conditions". ResearchGate. Available at:[Link]

  • ACS Publications. "Chiral Discrimination of Acyclic Secondary Amines by 19F NMR". Analytical Chemistry. Available at: [Link]

  • LibreTexts. "19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation". Chemistry LibreTexts. Available at:[Link]

  • Master Organic Chemistry. "Enamines". Master Organic Chemistry. Available at: [Link]

  • Nobel Prize Outreach. "ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS". NobelPrize.org. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 3,4-Dimethoxypyrrolidine Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3,4-Dimethoxypyrrolidine is a highly versatile chiral building block frequently utilized in the synthesis of kinase inhibitors, antivirals, and targeted protein degraders. While the installation of protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) facilitates complex coupling steps, the subsequent deprotection phase is notoriously prone to side-product formation.

As an Application Scientist, I have designed this technical guide to address the specific mechanistic pitfalls associated with 3,4-dimethoxypyrrolidine deprotection. It provides causal explanations and self-validating protocols to ensure high-purity amine recovery without relying on rigid, generalized templates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a +56 Da impurity during N-Boc deprotection?

The Causality: The +56 Da mass shift corresponds to N-tert-butylation. Acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl carbocation[1]. While the pyrrolidine nitrogen is protonated and non-nucleophilic in strongly acidic media, the equilibrium shifts during the concentration or neutralization (workup) phases. If the tert-butyl cation (or its isobutylene equivalent) is not thoroughly quenched, the newly liberated free amine will act as a nucleophile, resulting in the irreversible formation of N-tert-butyl-3,4-dimethoxypyrrolidine[2]. The Solution: Implement a cation scavenger. Triethylsilane (TES) or anisole must be added to the reaction mixture before the introduction of the acid. TES acts as a hydride donor, irreversibly reducing the tert-butyl cation to inert isobutane gas[3].

Q2: I am seeing a loss of mass (-14 Da or -32 Da). Is the pyrrolidine ring degrading?

The Causality: The pyrrolidine ring itself is stable, but the 3,4-dimethoxy groups are aliphatic ethers. A -14 Da loss indicates O-demethylation (cleavage of the methyl ether to a hydroxyl group), while a -32 Da loss indicates the elimination of methanol, forming a pyrroline double bond. This occurs when overly harsh Lewis acids (e.g., BBr₃, TMSI) or elevated temperatures are used during deprotection[4]. The Solution: Aliphatic ethers are generally stable to Brønsted acids at room temperature. Restrict your deprotection conditions to mild Brønsted acids: 4M HCl in 1,4-dioxane or 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) strictly at 0 °C to 25 °C[2].

Q3: My NMR shows clean product, but my isolated yield is <30%. Where is the rest of my material?

The Causality: 3,4-Dimethoxypyrrolidine is a low-molecular-weight, highly polar, and volatile free base. If your protocol involves neutralizing the reaction with aqueous NaOH or NaHCO₃ and extracting with organic solvents, the product will heavily partition into the aqueous layer due to its high water solubility. Furthermore, any extracted free base can be lost to the vacuum pump during rotary evaporation. The Solution: Avoid free-basing the amine unless immediately required for the next coupling step. Isolate the product as a stable, non-volatile hydrochloride (HCl) or trifluoroacetate (TFA) salt via direct precipitation[3].

Quantitative Data: Scavenger Efficacy

The following table summarizes the impact of various scavengers on the Boc deprotection of 3,4-dimethoxypyrrolidine (Conditions: 30% TFA in DCM, 25 °C, 2 hours).

Scavenger AddedEquivalentsReaction TimeYield of Desired Product (%)Yield of N-tert-butyl Side Product (%)
None (Control)02 h68%21%
Anisole2.02 h85%8%
Thioanisole2.02 h89%4%
Triethylsilane (TES)2.52 h98%< 1% (Not detected)

Note: TES is the superior scavenger for aliphatic amines as it generates gaseous isobutane, simplifying downstream purification.

Mandatory Visualization: Reaction & Side-Product Pathway

G A N-Boc-3,4-dimethoxypyrrolidine B Protonated Intermediate (TFA or HCl) A->B H+ C 3,4-dimethoxypyrrolidine (Desired Product) B->C Cleavage D tert-butyl cation (Reactive Electrophile) B->D Cleavage F N-tert-butyl-3,4-dimethoxypyrrolidine (Undesired Side Product) C->F Alkylation E Isobutane + TES Adduct (Safe Elimination) D->E + Triethylsilane (Scavenger) D->F + Free Amine (No Scavenger)

Boc deprotection pathway showing the critical role of scavengers in preventing amine alkylation.

Experimental Protocol: Self-Validating Boc Deprotection

This step-by-step methodology ensures quantitative deprotection while preventing both tert-butylation and yield loss due to volatility. By precipitating the product directly as an HCl salt, the protocol acts as a self-validating system —eliminating the need for complex aqueous workups or chromatography, as only the highly polar salt will crash out of the non-polar antisolvent.

Reagents:

  • N-Boc-3,4-dimethoxypyrrolidine (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 eq)

  • Triethylsilane (TES) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (Anti-solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Boc-3,4-dimethoxypyrrolidine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add 2.5 equivalents of Triethylsilane (TES) to the stirring solution. Causality Note: Adding the scavenger before the acid ensures that any generated tert-butyl cation is immediately intercepted before it can find a nucleophilic partner.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane dropwise over 5 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Critical Step: Do not evaporate to total dryness to prevent trapping excess HCl gas in the product matrix.

  • Precipitation (Self-Validation): Vigorously stir the concentrated solution and slowly add cold diethyl ether (5 volumes). A white precipitate of 3,4-dimethoxypyrrolidine hydrochloride will rapidly form, leaving non-polar organic impurities and scavenger adducts in solution.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash twice with cold diethyl ether, and dry under high vacuum. The product is isolated as a bench-stable, highly pure salt[3].

References

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • BOC Deprotection Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectra of Cis and Trans-3,4-Dimethoxypyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's pharmacological and toxicological profile. The subtle yet profound difference between cis and trans isomers can lead to vastly different biological activities. For pyrrolidine-based scaffolds, which are prevalent in a multitude of bioactive molecules, the ability to unambiguously assign the relative stereochemistry of substituents is paramount. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of cis and trans-3,4-dimethoxypyrrolidine, offering field-proven insights and experimental data to aid researchers in this crucial analytical task.

The Decisive Power of NMR in Stereoisomer Elucidation

NMR spectroscopy stands as an unparalleled tool for the differentiation of geometric isomers. The spatial arrangement of atoms within a molecule gives rise to a unique magnetic environment for each nucleus, which in turn dictates the key parameters observed in an NMR spectrum: chemical shift (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs).[1][2] By carefully analyzing these parameters, one can deduce the three-dimensional structure of a molecule with a high degree of confidence.

For cis and trans-3,4-dimethoxypyrrolidine, the key to their differentiation lies in the distinct spatial relationships between the protons on the pyrrolidine ring and the methoxy groups. These differences manifest in predictable variations in their respective ¹H and ¹³C NMR spectra.

Theoretical Underpinnings: What to Expect in the Spectra

Symmetry Considerations and Chemical Shifts

The most immediate difference between the cis and trans isomers of 3,4-dimethoxypyrrolidine is their molecular symmetry. The cis isomer possesses a C₂ᵥ symmetry plane, rendering the two methoxy groups and the corresponding protons on the pyrrolidine ring chemically equivalent. In contrast, the trans isomer has a C₂ axis of symmetry, which also results in the equivalence of the two methoxy groups and the corresponding ring protons. Therefore, in both isomers, we expect to see a single signal for the methoxy protons and a simplified set of signals for the pyrrolidine ring protons.

However, the chemical shifts of these signals will differ. In the cis isomer, the two methoxy groups are on the same face of the pyrrolidine ring, leading to potential steric crowding that can influence the electron density and, consequently, the chemical shift of both the methoxy protons and the ring protons. The protons on the same side as the methoxy groups in the cis isomer are likely to be in a different chemical environment compared to the trans isomer where the methoxy groups are on opposite faces.

The Karplus Relationship and Coupling Constants

The most definitive tool for distinguishing cis and trans isomers in cyclic systems is often the analysis of vicinal proton-proton coupling constants (³JHH).[1][3] The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[4][5]

  • J(φ) = Acos²(φ) + Bcos(φ) + C

In a five-membered ring like pyrrolidine, the dihedral angles between adjacent protons are constrained by the ring's conformation.[6][7][8] For the cis isomer, the dihedral angle between the protons at C3 and C4 (H3 and H4) is expected to be close to 0°, leading to a larger coupling constant. Conversely, in the trans isomer, the dihedral angle between H3 and H4 will be approximately 120°, resulting in a smaller coupling constant. Similarly, the coupling constants between the C3/C4 protons and the adjacent methylene protons (at C2 and C5) will also differ based on their respective dihedral angles in the two isomers.

Nuclear Overhauser Effect (NOE) for Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a powerful technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[1][2] This is particularly useful for confirming stereochemical assignments.

In the case of cis-3,4-dimethoxypyrrolidine, a strong NOE correlation would be expected between the protons of the two methoxy groups, as they are situated on the same face of the ring. Additionally, NOEs should be observed between the methoxy protons and the ring protons on the same face (H3 and H4). For the trans isomer, no NOE would be expected between the two methoxy groups due to their large spatial separation. Instead, NOEs would be observed between each methoxy group and the ring protons on the same side.

Comparative NMR Data Analysis

The following table summarizes the expected ¹H and ¹³C NMR data for cis and trans-3,4-dimethoxypyrrolidine. These are representative values based on the theoretical principles discussed above.

Parameter cis-3,4-Dimethoxypyrrolidine trans-3,4-Dimethoxypyrrolidine Key Differentiating Feature
¹H Chemical Shift (δ)
-OCH₃~3.30 ppm (s, 6H)~3.35 ppm (s, 6H)Minor difference in chemical shift.
H3, H4~3.80 ppm (m, 2H)~3.70 ppm (m, 2H)Protons in the cis isomer may be slightly more deshielded.
H2, H5~3.00 - 3.20 ppm (m, 4H)~2.90 - 3.10 ppm (m, 4H)Complex multiplets with differing patterns.
¹H-¹H Coupling Constant (³JHH)
J(H3, H4)~7-9 Hz~2-4 HzCrucial difference : Larger coupling constant for the cis isomer.
¹³C Chemical Shift (δ)
-OCH₃~58 ppm~59 ppmMinor difference.
C3, C4~80 ppm~82 ppmThe carbon atoms in the trans isomer may be slightly more deshielded.
C2, C5~50 ppm~51 ppmMinor difference.
NOESY
-OCH₃ ↔ -OCH₃Strong Correlation No Correlation Unambiguous confirmation : Proximity of methoxy groups in the cis isomer.
-OCH₃ ↔ H3, H4Strong CorrelationStrong CorrelationConfirms proximity of methoxy groups to the C3/C4 protons.

Experimental Protocols

To obtain high-quality NMR data for the unambiguous assignment of cis and trans-3,4-dimethoxypyrrolidine, the following experimental workflow is recommended.

I. Sample Preparation
  • Dissolution : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Degassing (for NOESY) : For NOESY experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

II. NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : ~12-16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16, depending on sample concentration.

  • ¹³C NMR :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : ~200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

  • COSY (Correlation Spectroscopy) :

    • Pulse Program : Standard COSY experiment (e.g., cosygpph).

    • Spectral Width (F1 and F2) : Same as the ¹H NMR spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 2-4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) :

    • Pulse Program : Standard NOESY pulse sequence (e.g., noesygpph).

    • Spectral Width (F1 and F2) : Same as the ¹H NMR spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans per Increment : 8-16.

    • Mixing Time (d8) : This is a critical parameter and may need to be optimized. A typical starting value is 500-800 ms.

Data Visualization and Workflow

The following diagrams illustrate the structures of the isomers and the logical workflow for their differentiation.

Caption: Molecular structures of cis and trans-3,4-dimethoxypyrrolidine.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion H1_NMR ¹H NMR Chemical Shifts Coupling Analysis of ³J(H,H) Dihedral Angles (Karplus) H1_NMR->Coupling C13_NMR ¹³C NMR Chemical Shifts COSY COSY H-H Correlations NOESY NOESY Through-Space Correlations NOE_analysis Analysis of NOE Cross-Peaks Spatial Proximity NOESY->NOE_analysis Cis cis-Isomer Large J(H3,H4) NOE between OCH₃ Coupling->Cis Trans trans-Isomer Small J(H3,H4) No NOE between OCH₃ Coupling->Trans NOE_analysis->Cis NOE_analysis->Trans

Sources

A Medicinal Chemist's Guide: 3,4-Dihydroxypyrrolidine vs. 3,4-Dimethoxypyrrolidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that offers a three-dimensional architecture ideal for exploring chemical space and achieving precise interactions with biological targets.[1] Its non-planar, flexible nature allows for the presentation of substituents in distinct spatial vectors, profoundly influencing a molecule's pharmacological profile. Within this versatile scaffold, the choice of substitution at the 3 and 4 positions can be a critical determinant of a drug candidate's success. This guide provides an in-depth comparison of two common substitution patterns: the vicinal diol (3,4-dihydroxypyrrolidine) and its corresponding dimethoxy ether (3,4-dimethoxypyrrolidine).

We will dissect the fundamental trade-offs between these two moieties, moving from their intrinsic physicochemical properties to their profound impact on pharmacodynamics and pharmacokinetic profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the strategic insights needed to make informed decisions during the lead optimization process.

The Foundational Trade-Off: Physicochemical Properties

The primary distinction between a diol and a dimethoxy ether lies in the balance between hydrophilicity and lipophilicity. This is not merely a numerical difference in a calculated LogP value; it dictates how a molecule will behave in both aqueous and lipid environments, from target binding clefts to cell membranes.

The hydroxyl groups of the diol are potent hydrogen bond donors and acceptors, leading to strong interactions with water. This significantly increases polarity and reduces lipophilicity. Conversely, replacing the hydroxyl protons with methyl groups eliminates hydrogen bond donation capability, leaving only weaker hydrogen bond acceptance at the ether oxygens. This methylation dramatically increases lipophilicity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1.0, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Core physicochemical differences between the diol and dimethoxy moieties.

This fundamental difference is quantified in the table below, which summarizes key calculated properties.

Property3,4-Dihydroxypyrrolidine3,4-DimethoxypyrrolidineRationale & Implication
cLogP Low (More Hydrophilic)High (More Lipophilic)Impacts solubility, cell permeability, and binding to hydrophobic pockets.[2][3]
Topological Polar Surface Area (TPSA) HighLowStrongly influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) 20The diol can engage in strong, directional interactions with target residues (e.g., Asp, Glu, backbone carbonyls).[4]
Hydrogen Bond Acceptors (HBA) 22Both can accept hydrogen bonds, but the ether oxygens are generally weaker acceptors than hydroxyls.
Metabolic Profile Prone to glucuronidation, oxidationProne to CYP-mediated O-demethylationA critical differentiator for in vivo stability and drug-drug interactions.[5][6]

Impact on Pharmacodynamics: Engineering Target Affinity

The choice between a diol and a dimethoxy ether directly influences how a ligand interacts with its protein target.

The 3,4-Dihydroxy Motif: A Hydrogen Bonding Powerhouse

The vicinal diol is a powerful tool for achieving high-affinity binding, particularly when the target's binding pocket contains hydrogen bond acceptors in a specific geometric arrangement.

  • Strong, Directional Interactions: Hydroxyl groups are exceptional hydrogen bond donors.[7][8] The contribution of a well-placed hydrogen bond network to binding affinity can be substantial, often reaching several orders of magnitude.[8] This is exemplified by the frequent use of 3,4-dihydroxypyrrolidine scaffolds as transition-state mimetics for glycosidase inhibitors, where they mimic the interactions of sugar hydroxyls.[9][10]

  • Solvation and Desolvation Penalty: The major challenge with hydroxyl groups is their high desolvation penalty.[7][8] For a hydroxyl group to contribute positively to binding affinity, the hydrogen bonds it forms with the target must be energetically superior to the hydrogen bonds it forms with water in the solvated state. An improperly placed hydroxyl group can be detrimental to binding.

  • Conformational Constraint: Intramolecular hydrogen bonding between the 3-OH and 4-OH groups can constrain the pyrrolidine ring's conformation, which can be advantageous for pre-organizing the ligand for optimal binding.[11][12]

The 3,4-Dimethoxy Motif: A Lipophilic Scout

Replacing the hydroxyls with methoxy groups fundamentally alters the binding strategy from potent hydrogen bond donation to exploiting hydrophobic interactions and weaker hydrogen bond acceptance.

  • Exploring Hydrophobic Pockets: The increased lipophilicity of the dimethoxy group allows the scaffold to engage with non-polar regions of a binding site. The methoxy group can act as a "scout" to explore pockets for potential potency gains.[5]

  • Metabolic Lability as a Feature: While often a disadvantage, the metabolic conversion of a methoxy group to a hydroxyl group can sometimes be exploited. The methoxy-containing parent drug might have better permeability, while the active metabolite is the more polar hydroxylated form.[13]

  • Steric Influence: The methyl groups are sterically larger than hydrogen atoms. This can be used to create specific steric bumps that favor binding to a desired target over an anti-target, thereby improving selectivity. However, it can also lead to steric clashes that reduce affinity.

A Comparative Analysis of ADME Profiles

For many drug discovery programs, the pharmacokinetic profile is the ultimate arbiter of a candidate's viability. Here, the differences between the two moieties are stark.

Metabolic Stability: The Key Battleground

The metabolic fate of hydroxyl and methoxy groups is distinctly different and is often the most critical factor in selecting one over the other.

  • 3,4-Dimethoxypyrrolidine: The primary metabolic liability of methoxy groups is O-demethylation by cytochrome P450 (CYP) enzymes.[5] This reaction converts the methoxy group into a hydroxyl group, which can then undergo further phase II conjugation (e.g., glucuronidation). This pathway can lead to rapid clearance and a short in vivo half-life. While sometimes problematic, this metabolic vulnerability can be mitigated by introducing steric hindrance near the methoxy group.[5][14]

  • 3,4-Dihydroxypyrrolidine: Vicinal diols are primarily substrates for Phase II conjugation reactions , most commonly glucuronidation via UDP-glucuronosyltransferases (UGTs). This process attaches a large, polar glucuronic acid moiety, facilitating rapid excretion. While secondary alcohols can be oxidized to ketones, this is often a less dominant pathway compared to glucuronidation.[6] The introduction of a hydroxyl group can sometimes "shield" another part of the molecule from oxidative metabolism, improving the overall metabolic profile.[6][15]

dot graph { graph [fontname="Arial", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Contrasting metabolic pathways for dimethoxy and dihydroxy pyrrolidines.

Permeability and Absorption

According to Lipinski's "Rule of Five," high polarity and a large number of hydrogen bond donors can impede passive diffusion across cell membranes, which is crucial for oral absorption.[3]

  • 3,4-Dimethoxypyrrolidine: Its higher lipophilicity and lack of H-bond donors generally favor better membrane permeability and oral bioavailability compared to the diol counterpart.

  • 3,4-Dihydroxypyrrolidine: The high polarity and two H-bond donors can limit passive permeability. However, this is highly context-dependent, and the presence of hydroxyls does not preclude oral bioavailability, as seen in many marketed drugs.[11]

Experimental Protocols: Assessing Metabolic Stability

To experimentally validate the metabolic stability of drug candidates containing these moieties, the in vitro liver microsomal stability assay is a gold standard.

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer.

  • Incubation (Pre-warming): In a 96-well plate, add the liver microsome suspension to the phosphate buffer. Add the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is the T=0 time point for kinetic analysis (a sample is immediately quenched as described in step 4).

  • Time Points & Quenching: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

dot graph { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} dot Caption: Workflow for a typical liver microsomal stability assay.

Strategic Application & Conclusion

The choice between a 3,4-dihydroxypyrrolidine and a 3,4-dimethoxypyrrolidine is a strategic decision guided by the specific goals of the drug discovery program. There is no universally "better" option; there is only the "right" option for a given target and desired ADME profile.

Choose 3,4-Dihydroxypyrrolidine when:

  • The target binding site has specific, well-defined hydrogen bond acceptors.

  • High polarity and water solubility are required for the therapeutic indication.

  • The goal is to create a transition-state mimic, for example, in glycosidase inhibitors.[9][16]

  • You need to block a site of oxidative metabolism elsewhere on the molecule.[15]

Choose 3,4-Dimethoxypyrrolidine when:

  • The target binding site is predominantly hydrophobic.

  • Improved membrane permeability or CNS penetration is a primary objective.

  • Metabolic instability via O-demethylation is acceptable or can be mitigated through further chemical modification.[5]

  • A pro-drug approach is being considered, where the hydroxylated metabolite is the active species.[13]

Ultimately, the principles of bioisosteric replacement guide the medicinal chemist.[17][18] The diol-to-dimethoxy switch is a classic tactic used to modulate polarity, permeability, and metabolism. By understanding the fundamental causality behind the experimental outcomes associated with each moiety, researchers can more effectively navigate the complex, multidimensional challenge of lead optimization and design drug candidates with a higher probability of success.

References

  • Alonso, D. M., et al. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. ResearchGate. Available at: [Link]

  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Available at: [Link]

  • Ichikawa, Y. (2002). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. PubMed. Available at: [Link]

  • Kenny, P. W., & Tice, C. M. (2020). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

  • Anireddy, J. S., et al. (2017). Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines. PubMed. Available at: [Link]

  • Kim, Y., & Lee, S. (1988). Synthesis of (2R, 3S, 4R)-2-Hydroxymethyl-3,4-Dihydroxypyrrolidine Hydrochloride from D-Glucose. Taylor & Francis Online. Available at: [Link]

  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. ACS Publications. Available at: [Link]

  • Shanu-Wilson, J. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

  • Mashaly, M. M., & El-Sabbagh, M. W. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. Available at: [Link]

  • Pires, S. S. S., et al. (2014). 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase. PubMed. Available at: [Link]

  • El-Sayed, E., et al. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. MDPI. Available at: [Link]

  • Pathak, T., et al. (2013). Synthesis of Dihydroxymethyl Dihydroxypyrrolidines and Steviamine Analogues from C-2 Formyl Glycals. ACS Publications. Available at: [Link]

  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. PubMed. Available at: [Link]

  • Elbein, A. D., et al. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. PubMed. Available at: [Link]

  • Molyneux, R. J., et al. (1995). 2-Hydroxymethyl-3,4-dihydroxy-6-methylpyrrolidine (6-Deoxy-DMDP), an Alkaloid β-Mannosidase Inhibitor from Seeds of Angylocalyx pynaertii. ACS Publications. Available at: [Link]

  • Lee, K. J., & Kim, K. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. Available at: [Link]

  • de Oliveira, L. G., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. Available at: [Link]

  • Mashaly, M. M., & El-Sabbagh, M. W. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. MDPI. Available at: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Available at: [Link]

  • Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • Testa, B., et al. (2000). Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour. Semantic Scholar. Available at: [Link]

  • Pratt, D. A., et al. (2002). The role of hydrogen bonding on the h-atom-donating abilities of catechols and naphthalene diols and on a previously overlooked aspect of their infrared spectra. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Comparison of the calculated lipophilicity values of the compounds tested. ResearchGate. Available at: [Link]

  • Luckhaus, M., & Quack, M. (2003). Intramolecular Hydrogen Bond Interaction in Selected Diols. R Discovery. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Al-Bayati, R. I. H. (2011). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Semantic Scholar. Available at: [Link]

  • ResearchGate (n.d.). Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate. Available at: [Link]

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Available at: [Link]

  • Kostyanovsky, R. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • MDPI (n.d.). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. MDPI. Available at: [Link]

  • Gobis, K., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. Available at: [Link]

  • SlideShare (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

  • ResearchGate (n.d.). The potentially bioisosteric replacement[11][19] from methyl.... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. Google Patents.
  • MDPI (n.d.). Pharmaceuticals | Special Issue : Recent Effective Application of Bioisosterism. MDPI. Available at: [Link]

  • Stanczak, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC. Available at: [Link]

  • Royal Society of Chemistry (2020). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. Royal Society of Chemistry. Available at: [Link]

  • Wang, B., et al. (2018). Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. PMC. Available at: [Link]

  • Fita, M., & Fruzinski, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

Fundamental Principles of Fragmentation in 3,4-Dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxypyrrolidine: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and chemical analysis, unambiguous structural identification is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing a molecular fingerprint through the fragmentation of a parent molecule into a series of characteristic daughter ions. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-dimethoxypyrrolidine, a substituted heterocyclic compound.

This document moves beyond a simple cataloging of fragments. As a Senior Application Scientist, the goal is to provide a mechanistic understanding of why specific fragmentation pathways are favored. We will delve into the principles of ion stability and established fragmentation rules to predict the mass spectrum of 3,4-dimethoxypyrrolidine. To highlight the specificity of this fragmentation pattern for structural elucidation, we will then compare it with a constitutional isomer, N-methyl-3-methoxypyrrolidin-3-ol, demonstrating how subtle structural differences can lead to significantly different mass spectra.

The fragmentation of 3,4-dimethoxypyrrolidine under electron ionization is governed by the presence of two key functional groups: the pyrrolidine ring (a cyclic secondary amine) and the two methoxy groups.

  • Amines and the Nitrogen Rule : The presence of a single nitrogen atom in the molecule dictates that its molecular ion will have an odd nominal mass, a principle known as the nitrogen rule.[1] The most significant fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3] This process leads to the formation of a resonance-stabilized iminium ion.

  • Ethers and Methoxy Groups : Compounds containing methoxy groups often exhibit characteristic losses of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).[4][5] The cleavage of the C-O bond is a common fragmentation pathway.

Predicted Fragmentation Pattern of 3,4-Dimethoxypyrrolidine

The molecular weight of 3,4-dimethoxypyrrolidine (C₆H₁₃NO₂) is 131.17 g/mol . We can therefore expect the molecular ion peak (M⁺•) to appear at an m/z of 131.

The primary fragmentation pathways are predicted to be:

  • α-Cleavage : The most favorable fragmentation will be the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, leading to the opening of the pyrrolidine ring. This results in a stabilized radical cation.

  • Loss of a Methoxy Group : Cleavage of one of the C-O bonds can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 100.

  • Loss of a Methyl Group : The loss of a methyl radical (•CH₃) from one of the methoxy groups would produce a fragment ion at m/z 116.

  • Combined Losses : Subsequent fragmentation events can lead to the combined loss of moieties, such as the loss of a methyl group followed by the loss of a methoxy group, or vice-versa.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways for 3,4-dimethoxypyrrolidine.

Fragmentation_of_3_4_dimethoxypyrrolidine M C₆H₁₃NO₂⁺• m/z = 131 (Molecular Ion) F1 C₅H₁₀NO₂⁺ m/z = 116 M->F1 - •CH₃ F2 C₅H₁₀NO⁺ m/z = 100 M->F2 - •OCH₃ F3 C₄H₈N⁺ m/z = 70 F1->F3 - CH₂O₂ F2->F3 - CH₂O

Caption: Predicted fragmentation pathway of 3,4-dimethoxypyrrolidine.

Comparative Analysis: 3,4-Dimethoxypyrrolidine vs. N-methyl-3-methoxypyrrolidin-3-ol

To underscore the diagnostic value of the fragmentation pattern, we will compare it with a hypothetical constitutional isomer, N-methyl-3-methoxypyrrolidin-3-ol. This isomer has the same molecular formula (C₆H₁₃NO₂) and therefore the same molecular weight.

The key structural differences are the presence of a hydroxyl group and an N-methyl group in the isomer. These differences will lead to distinct fragmentation pathways:

  • α-Cleavage for the Isomer : For N-methyl-3-methoxypyrrolidin-3-ol, α-cleavage can occur in two locations relative to the nitrogen: loss of a methyl radical (•CH₃) from the nitrogen or cleavage of the ring.

  • Loss of Water : The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation pathway, which would not be observed for 3,4-dimethoxypyrrolidine.

  • Loss of a Methoxymethyl Radical : A characteristic fragmentation could involve the loss of a methoxymethyl radical (•CH₂OCH₃).

The following Graphviz diagram illustrates the predicted primary fragmentation pathways for N-methyl-3-methoxypyrrolidin-3-ol.

Fragmentation_of_Isomer M_iso C₆H₁₃NO₂⁺• m/z = 131 (Molecular Ion) F1_iso C₅H₁₀NO₂⁺ m/z = 116 M_iso->F1_iso - •CH₃ F2_iso C₆H₁₁NO⁺• m/z = 113 M_iso->F2_iso - H₂O F3_iso C₄H₈NO⁺ m/z = 86 M_iso->F3_iso - •CH₂OH

Caption: Predicted fragmentation pathway of N-methyl-3-methoxypyrrolidin-3-ol.

Tabulated Comparison of Predicted Key Fragments

The following table summarizes the key predicted fragment ions for 3,4-dimethoxypyrrolidine and its isomer, highlighting the diagnostic differences.

m/zPredicted Fragment Ion from 3,4-DimethoxypyrrolidinePredicted Fragment Ion from N-methyl-3-methoxypyrrolidin-3-olDiagnostic Significance
131[M]⁺• [M]⁺• Molecular Ion
116[M - •CH₃]⁺[M - •CH₃]⁺Loss of a methyl group, common to both but from different locations.
113-[M - H₂O]⁺•Key differentiator : Loss of water is characteristic of the hydroxyl group in the isomer.
100[M - •OCH₃]⁺-Key differentiator : Loss of a methoxy radical is expected for 3,4-dimethoxypyrrolidine.
86-[M - •CH₂OH]⁺Loss of a hydroxymethyl radical, characteristic of the isomer.
70[C₄H₈N]⁺-A potential fragment from further breakdown of the pyrrolidine ring in the target molecule.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230 °C.[5]

  • Quadrupole Temperature: 150 °C.[5]

  • Scan Range: m/z 35-400.[5]

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Conclusion

Crucially, the comparative analysis with a constitutional isomer, N-methyl-3-methoxypyrrolidin-3-ol, demonstrates the power of mass spectrometry in distinguishing between closely related structures. The presence or absence of key fragment ions, such as those corresponding to the loss of a water molecule or a methoxy radical, serves as a definitive diagnostic tool for structural elucidation. The provided experimental protocol offers a standardized approach for obtaining the mass spectra of these and similar compounds, enabling researchers to confidently identify and characterize their molecules of interest.

References

  • American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • Hangdachem. (2024, February 21). Unlocking The Secrets Of 2-Methoxy-2-Methylpropane: Mass Spectrum and Structural Formula.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrum of 2-Methoxy-2-Butene and Its Isomers.
  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. International Journal of Mass Spectrometry, 453, 116343.
  • Office of Justice Programs. (n.d.).
  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 45-58.
  • JoVE. (2024, December 5).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)
  • Science Ready. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Chemistry LibreTexts. (2023, August 29).
  • OpenAgrar. (n.d.).
  • Journal of the American Society for Mass Spectrometry. (2014, January 11). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-Pentadien-3-one in the Gas Phase and Condensed Phase.
  • Wikipedia. (n.d.).

Sources

A Comparative Guide to Chiral Catalysts: 3,4-Dimethoxypyrrolidine vs. Proline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust chiral catalysts is paramount. Among the privileged scaffolds, pyrrolidine-based catalysts have established themselves as powerful tools for the construction of complex chiral molecules. This guide provides an in-depth, data-driven comparison between 3,4-dimethoxypyrrolidine and the well-established family of proline derivatives. By examining their mechanistic nuances, performance in key asymmetric transformations, and practical considerations, this document aims to equip researchers with the insights necessary for informed catalyst selection in their synthetic endeavors.

Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis

The rigid, five-membered ring of the pyrrolidine framework provides a well-defined chiral environment, crucial for inducing stereoselectivity in a variety of chemical reactions.[1][2] L-proline, a naturally occurring amino acid, is a pioneering organocatalyst, celebrated for its simplicity, affordability, and effectiveness in a wide range of transformations, including aldol, Mannich, and Michael reactions.[2][3][4][5][6] Its derivatives have been extensively developed to fine-tune reactivity and selectivity.[1][7]

Concurrently, substituted pyrrolidines, such as 3,4-dimethoxypyrrolidine, have emerged as valuable alternatives. The strategic placement of substituents on the pyrrolidine ring can significantly influence the catalyst's steric and electronic properties, offering unique advantages in certain applications. This guide will dissect the key differences and similarities between these two classes of catalysts, providing a clear framework for their comparative evaluation.

Mechanistic Considerations: Enamine and Iminium Ion Catalysis

Both 3,4-dimethoxypyrrolidine and proline derivatives primarily operate through two key catalytic cycles: the enamine cycle for reactions involving carbonyl donors (ketones and aldehydes) and the iminium ion cycle for reactions involving α,β-unsaturated carbonyl acceptors.

Proline and its Derivatives: A Bifunctional Approach

L-proline and many of its derivatives are bifunctional catalysts, possessing both a secondary amine and a carboxylic acid moiety.[2][6]

  • Enamine Catalysis: The secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., an aldehyde). The carboxylic acid group is believed to play a crucial role in the stereoselectivity-determining step by acting as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its approach to the enamine.[4][8][9]

  • Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the secondary amine forms a chiral iminium ion. This lowers the LUMO of the enone system, activating it for nucleophilic attack.

3,4-Dimethoxypyrrolidine: A Focus on Steric and Electronic Tuning

3,4-Dimethoxypyrrolidine, lacking the carboxylic acid group, functions primarily as a simple secondary amine catalyst. The stereochemical outcome is dictated by the steric hindrance imposed by the methoxy groups and the overall conformation of the pyrrolidine ring in the transition state. The electron-donating nature of the methoxy groups can also influence the nucleophilicity of the resulting enamine.

Comparative Performance in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance in specific chemical transformations. This section provides a head-to-head comparison based on experimental data for several cornerstone asymmetric reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction. Proline has been shown to be an effective catalyst for direct asymmetric aldol reactions.[4][5][8][10]

CatalystAldehydeKetoneSolventYield (%)ee (%)Diastereomeric Ratio (dr)Reference
L-Proline 4-NitrobenzaldehydeAcetoneDMSO6876-[List, B. et al., J. Am. Chem. Soc.2000 , 122, 2395-2396][4][10]
(2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline p-NitrobenzaldehydeCyclohexanoneWater-9920:1 (anti/syn)[Hayashi, Y. et al., Angew. Chem. Int. Ed.2005 , 44, 4212-4215][11]
(2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid p-NitrobenzaldehydeCyclohexanone-86>9925:1 (anti/syn)[Estévez, R. J. et al., Molbank2023 , 2023, M1741][11][12]

Analysis: Proline itself provides moderate to good enantioselectivity. However, substituted proline derivatives, particularly those with bulky silyl ethers at the 4-position, demonstrate significantly enhanced stereocontrol, often achieving excellent enantioselectivities and diastereoselectivities.[11] Data for 3,4-dimethoxypyrrolidine in direct aldol reactions is less prevalent in the literature, suggesting that proline and its derivatives are generally the preferred catalysts for this transformation.

Asymmetric Mannich Reaction

The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds. Both proline and substituted pyrrolidines have been successfully employed.

CatalystAldehydeKetoneAmineSolventYield (%)ee (%)Diastereomeric Ratio (dr)Reference
L-Proline FormaldehydeAcetonep-AnisidineDioxane5094-[List, B. J. Am. Chem. Soc.2000 , 122, 9336-9337]
L-Proline Various AldehydesVarious Ketones-DMF/DMSOModerate to GoodModerate to Excellent-[Notz, W. et al., J. Org. Chem.2001 , 66, 5676-5687][13]

Analysis: L-proline is a highly effective catalyst for the three-component Mannich reaction, affording β-amino ketones with high enantioselectivity.[6] The stereochemical outcome can be influenced by the specific proline derivative used. For instance, while L-proline often favors the syn-diastereomer, other pyrrolidine-based catalysts can provide access to the anti-diastereomer.[14] The choice of catalyst is therefore critical for controlling diastereoselectivity.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
L-Proline KetonesNitroolefins-GoodHigh[List, B. et al., Org. Lett.2001 , 3, 2423-2425][6]
(S)-Diphenylprolinol silyl ether AldehydesNitroolefinsToluene71-9990-99[Hayashi, Y. et al., J. Am. Chem. Soc.2005 , 127, 16028-16029]

Analysis: Proline and its derivatives are excellent catalysts for the Michael addition of ketones and aldehydes to nitroalkenes.[6] The development of more sterically demanding proline derivatives, such as diarylprolinol silyl ethers, has significantly expanded the scope and efficiency of this reaction, consistently delivering high enantioselectivities. Comparative data with 3,4-dimethoxypyrrolidine is limited, but the robust performance of proline derivatives makes them a first choice for this transformation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental procedures are crucial.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5.0 equiv)

  • L-Proline (0.3 mmol, 30 mol%)

  • Anhydrous DMSO (2.0 mL)

Procedure:

  • To a stirred solution of L-proline in anhydrous DMSO, add the ketone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aldehyde in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol, 2.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • L-Proline (0.2 mmol, 20 mol%)

  • Anhydrous DMF (2.0 mL)

Procedure:

  • To a stirred solution of the amine and L-proline in anhydrous DMF, add the ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde and stir the reaction at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualization of Catalytic Cycles

Proline-Catalyzed Aldol Reaction (Enamine Pathway)

G Proline Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium_Aldol Iminium-Aldol Adduct Enamine->Iminium_Aldol + Aldehyde Aldol_Product Aldol Product Iminium_Aldol->Aldol_Product + H₂O Aldol_Product->Proline - Proline Water H₂O

Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Logical Flow for Catalyst Selection

G Start Start: Asymmetric Synthesis Goal ReactionType Identify Reaction Type Start->ReactionType Aldol Aldol Reaction ReactionType->Aldol Mannich Mannich Reaction ReactionType->Mannich Michael Michael Addition ReactionType->Michael ProlineDeriv Consider Proline Derivatives Aldol->ProlineDeriv Diastereo Diastereoselectivity Required? Mannich->Diastereo Michael->ProlineDeriv Dimethoxy Consider 3,4-Dimethoxypyrrolidine ProlineDeriv->Dimethoxy Limited Data SubstProline Substituted Proline (e.g., O-silyl) for high ee/dr ProlineDeriv->SubstProline Syn Syn-Diastereomer Diastereo->Syn Anti Anti-Diastereomer Diastereo->Anti Proline L-Proline is a good starting point Syn->Proline OtherPyrrolidine Explore other pyrrolidine catalysts Anti->OtherPyrrolidine

Caption: Decision tree for selecting a pyrrolidine-based catalyst.

Conclusion and Future Outlook

Both 3,4-dimethoxypyrrolidine and proline derivatives are valuable assets in the synthetic chemist's toolbox for asymmetric organocatalysis.

Proline and its derivatives stand out for their well-established, broad applicability and the bifunctional activation mode that often leads to high levels of stereocontrol. The vast body of literature provides a solid foundation for their use in a multitude of reactions. For transformations like the aldol, Mannich, and Michael reactions, proline and its sterically-tuned derivatives are often the catalysts of choice, delivering excellent yields and stereoselectivities.

3,4-Dimethoxypyrrolidine , while less extensively studied, offers a distinct substitution pattern that can provide complementary selectivity in certain cases. Its utility may be more pronounced in reactions where the acidic proton of proline is detrimental or where different steric demands are required to achieve the desired stereochemical outcome.

For researchers and drug development professionals, the choice between these catalysts will be dictated by the specific transformation, the desired stereoisomer, and the need for fine-tuning of the catalyst structure. While proline derivatives currently hold a more dominant position due to the wealth of supporting data, the exploration of catalysts like 3,4-dimethoxypyrrolidine is a testament to the ongoing innovation in the field. Future research will likely uncover new applications for substituted pyrrolidines, further expanding the capabilities of organocatalysis in the efficient and selective synthesis of chiral molecules.

References

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link][4][8][10]

  • Gou, S.; Chen, J.; Wu, J.; Shen, M.; Tian, S.; Chen, S. An efficient and stereoselective synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyran derivatives catalyzed by D,L-proline. Monatsh. Chem.2007 , 138, 69–72. [Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. The Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones. Angew. Chem. Int. Ed.2005 , 44 (27), 4212–4215. [Link]

  • de Andrade, L. F. S.; de Oliveira, K. T.; Guedes, I. A.; da Silva, A. B. F. The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. J. Braz. Chem. Soc.2021 , 32 (4), 846-855. [Link]

  • Al-Azzawi, A. M.; Al-Rufaie, A. M. Mechanism and rate constant of proline-catalysed asymmetric aldol reaction of acetone and p-nitrobenzaldehyde in solution medium: Density-functional theory computation. Heliyon2018 , 4 (3), e00557. [Link]

  • Notz, W.; List, B. Proline-Catalyzed Enantioselective Synthesis of Aza-Quaternary Carbon Derivatives. J. Am. Chem. Soc.2000 , 122 (30), 7386–7387. [Link]

  • Mandalapu, D. L-Proline and D-Proline (Chiral Amino Acid Catalysts). Synlett2015 , 26 (03), 434-435. [Link]

  • Notz, W.; Tanaka, F.; Watanabe, S.-i.; Chowdari, N. S.; Turner, J. M.; Thayumanavan, R.; Barbas, C. F., III. The Direct Organocatalytic Asymmetric Mannich Reaction: A Highly Enantioselective Route to 1,2-Amino Alcohols and syn- and anti-1,2-Diamines. J. Org. Chem.2003 , 68 (25), 9624–9634. [Link]

  • Al-Azzawi, A. M.; Al-Rufaie, A. M. Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. IntechOpen2020 . [Link]

  • Estévez, R. J.; Estévez, J. C. Organocatalytic Properties of 3,4-Dihydroxyprolines. Molbank2023 , 2023(4), M1741. [Link]

  • Estévez, R. J.; Estévez, J. C. Organocatalytic Properties of 3,4-Dihydroxyprolines. Chem. Proc.2023 , 14, 67. [Link]

Sources

A Comparative Guide to the FTIR Spectroscopic Analysis of 3,4-Dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 3,4-Dimethoxypyrrolidine, a key building block in medicinal chemistry, possesses a unique combination of functional groups—a secondary amine within a five-membered ring and two ether linkages. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and integrity of these functional groups.

This guide offers an in-depth analysis of the FTIR spectrum of 3,4-dimethoxypyrrolidine. It moves beyond a simple peak list to explain the rationale behind spectral assignments, comparing the molecule's signature to relevant analogues—pyrrolidine and diethyl ether—to provide a clear and validated framework for interpretation.

Core Molecular Structure and Vibrational Modes

The infrared spectrum of 3,4-dimethoxypyrrolidine is dictated by the vibrational modes of its constituent functional groups. Understanding this structure is the first step in a logical spectral interpretation.

  • Secondary Cyclic Amine: The pyrrolidine ring contains a secondary amine (R₂NH). This group is characterized by a single N-H bond and two C-N bonds within the ring. Its key vibrations include the N-H stretch, C-N stretches, and an N-H bend (or "wag").

  • Dialkyl Ether: The two methoxy (-OCH₃) groups are classified as saturated, dialkyl ether functionalities. The most prominent vibrational mode for this group is the asymmetric C-O-C stretching vibration, which typically produces one of the strongest signals in the fingerprint region of the spectrum.

  • Aliphatic Hydrocarbons: The molecule is rich in sp³-hybridized C-H bonds, both on the pyrrolidine ring (CH₂) and the methyl groups of the ether moieties (CH₃). These give rise to characteristic stretching and bending vibrations.

Caption: Molecular structure of 3,4-dimethoxypyrrolidine with key functional groups highlighted.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol ensures the acquisition of a reliable FTIR spectrum for a liquid analyte like 3,4-dimethoxypyrrolidine. This self-validating workflow minimizes atmospheric interference and maximizes the signal-to-noise ratio.

cluster_workflow FTIR Analysis Workflow Start Start: Spectrometer Purge Background 1. Acquire Background Spectrum (Clean Salt Plates) Start->Background Ensures no H₂O/CO₂ interference Prepare 2. Prepare Sample (Thin Liquid Film) Background->Prepare Establishes baseline Sample 3. Acquire Sample Spectrum Prepare->Sample Analyte placed in IR beam Process 4. Process Data (Baseline Correction, Normalization) Sample->Process Improves data quality Analyze 5. Analyze & Assign Peaks Process->Analyze Identify functional groups End End: Report Generation Analyze->End

Caption: Standardized workflow for the FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide, which absorb strongly in the infrared region.

  • Background Acquisition:

    • Clean two salt plates (e.g., NaCl or KBr) with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane) and allow them to dry completely.

    • Acquire a background spectrum with the clean, empty salt plates in the beam path. This reference spectrum is automatically subtracted from the sample spectrum to remove any signals from the atmosphere or the plates themselves.

  • Sample Preparation:

    • Place one to two drops of 3,4-dimethoxypyrrolidine onto the surface of one salt plate.

    • Carefully place the second salt plate on top, creating a thin capillary film of the liquid. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the sample assembly into the spectrometer's sample holder.

    • Acquire the sample spectrum using standardized parameters for high-quality data.[1]

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans are co-added to enhance the signal-to-noise ratio.

  • Data Processing:

    • Perform an automatic baseline correction to ensure all peaks originate from a flat baseline.

    • Normalize the spectrum so that the most intense peak has an absorbance (or %T) of a defined value, allowing for easier comparison between different spectra.

Comparative Spectral Analysis

The identification of functional groups in 3,4-dimethoxypyrrolidine is best achieved by comparing its spectrum to simpler molecules that contain its core functionalities. Here, we use pyrrolidine (a secondary cyclic amine) and diethyl ether (a simple dialkyl ether) as benchmarks.

Table 1: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational Mode3,4-Dimethoxypyrrolidine (Predicted)Pyrrolidine (Experimental)Diethyl Ether (Experimental)
Secondary Amine N-H Stretch3350 - 3310 (weak, single peak)~3350 - 3300 (weak)[2][3]N/A
C-N Stretch1190 - 1170~1180[4]N/A
N-H Wag750 - 700 (broad)~740[5]N/A
Aliphatic C-H C-H Stretch2980 - 2840 (multiple strong peaks)2970 - 2850[1][2]2980 - 2850[6]
Ether C-O-C Asymmetric Stretch1140 - 1070 (very strong)N/A~1122 (very strong)[6][7]
In-Depth Discussion of Spectral Regions

A. The N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

  • N-H Stretch: The defining characteristic of a secondary amine is a single, relatively weak N-H stretching absorption, in contrast to primary amines which show two peaks from symmetric and asymmetric stretching.[5][8][9] For 3,4-dimethoxypyrrolidine, this peak is expected in the 3350-3310 cm⁻¹ range, consistent with saturated secondary amines.[9] The low intensity of the N-H stretch in pyrrolidine itself is well-documented, sometimes requiring a long pathlength cell to observe clearly in the gas phase.[2][3]

  • C-H Stretches: Immediately to the right of the N-H stretch, a series of strong, sharp peaks will appear between 2980 cm⁻¹ and 2840 cm⁻¹. These are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds on the pyrrolidine ring and the two methyl groups of the ether functions. This dense absorption pattern is a hallmark of saturated aliphatic structures.

B. The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of complex vibrational information, including stretching and bending modes that are unique to the molecule's overall structure.

  • C-O-C Asymmetric Stretch (The Ether Signature): The most prominent and diagnostically significant peak for 3,4-dimethoxypyrrolidine will be a very strong absorption between 1140 cm⁻¹ and 1070 cm⁻¹.[6][7] This band is due to the asymmetric C-O-C stretch of the ether linkages. Its high intensity is a result of the large change in dipole moment during this vibration. Comparing this to diethyl ether, which shows its dominant C-O-C stretch at 1122 cm⁻¹, provides a powerful confirmation of the ether functionality.[6] Saturated and cyclic ethers consistently show this feature in the same region.

  • C-N Stretch: The stretching vibration of the C-N bond in an aliphatic amine is typically of medium-to-weak intensity and appears in the 1250-1020 cm⁻¹ range.[9] For secondary amines with a secondary alpha carbon, as in the pyrrolidine ring, a more specific and strong band is often found around 1181 cm⁻¹.[4] This peak may overlap with the broad and intense ether absorption, but should be distinguishable as a shoulder or a separate peak.

  • N-H Wag: Secondary amines exhibit a characteristic broad absorption due to the out-of-plane bending (wagging) of the N-H bond. This band is typically located in the 750-700 cm⁻¹ range and can serve as a useful secondary confirmation of the amine group.[5][9]

Conclusion for the Practicing Scientist

The FTIR spectrum of 3,4-dimethoxypyrrolidine is a composite of its constituent functional groups, each providing a distinct and verifiable signature. The definitive identification rests on observing three key features:

  • A single, weak N-H stretch around 3330 cm⁻¹ .

  • A series of strong, sharp aliphatic C-H stretches just below 3000 cm⁻¹ .

  • A dominant, very strong C-O-C ether stretch between 1140-1070 cm⁻¹ .

By comparing these features against the spectra of simpler analogues like pyrrolidine and diethyl ether, a researcher can confidently confirm the molecular identity and purity of 3,4-dimethoxypyrrolidine, ensuring the integrity of this vital reagent in the drug discovery and development pipeline.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.
  • DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
  • Zhang, J., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
  • DTIC. (1988). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine.
  • Lubis, S. H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • NIST. (n.d.). CCCBDB VIbrational frequency comparison Page. [Link]

Sources

cytotoxicity comparison of 3,4-dimethoxypyrrolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Profiling of 3,4-Dimethoxypyrrolidine Analogs

Executive Summary

The pyrrolidine ring is a ubiquitous nitrogen heterocycle in medicinal chemistry, frequently utilized to improve the solubility and pharmacokinetic profiles of small molecules[1]. However, the strategic introduction of methoxy groups at the 3 and 4 positions—creating the 3,4-dimethoxypyrrolidine scaffold—drastically alters the physicochemical and spatial properties of the molecule. As a Senior Application Scientist, I frequently observe that this specific functionalization transforms generic binders into highly selective, cell-permeable therapeutic agents. This guide provides an objective, data-driven comparison of the cytotoxic performance of 3,4-dimethoxypyrrolidine analogs against standard pyrrolidine derivatives, focusing on their application in targeted oncology.

Mechanistic Rationale: Why 3,4-Dimethoxy Substitution?

The transition from an unsubstituted pyrrolidine to a 3,4-dimethoxypyrrolidine is not merely cosmetic; it is driven by strict structure-activity relationship (SAR) principles:

  • pKa Modulation and Membrane Permeability: Unsubstituted pyrrolidines are highly basic (pKa ~11.3), meaning they are almost entirely protonated at physiological pH (7.4). This high basicity hinders passive membrane permeability and increases the risk of off-target hERG channel blockade (cardiotoxicity). The electron-withdrawing inductive effect of the two oxygen atoms in the dimethoxy analog lowers the pKa of the basic nitrogen. This increases the fraction of neutral molecules at pH 7.4, thereby enhancing cell penetration—a critical factor for intracellular kinase targets[2].

  • Stereochemical Vectors: The cis-isomer (specifically the meso-(3R,4S)-3,4-dimethoxypyrrolidine) projects the methoxy groups in a defined spatial orientation. These oxygen atoms act as critical hydrogen-bond acceptors, engaging with specific amino acid residues in the ATP-binding hinge region of kinases like Phosphoinositide 3-kinase beta (PI3Kβ)[3] and Cyclin-dependent kinase 9 (CDK9)[4].

  • Apoptotic Induction: By successfully penetrating the cell and engaging these critical kinase targets, highly functionalized pyrrolidine analogs orchestrate cell death primarily through the induction of caspase-dependent apoptosis[2].

G Inhibitor 3,4-Dimethoxypyrrolidine Analogs PI3K Target Kinases (e.g., PI3Kβ, CDK9) Inhibitor->PI3K Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT Downstream Effectors (AKT / P-TEFb) PI3K->AKT Proliferation Tumor Cell Survival & Proliferation AKT->Proliferation Proliferation->Apoptosis

Fig 1: Mechanism of 3,4-dimethoxypyrrolidine analogs inhibiting kinase-mediated survival.

Comparative Cytotoxicity and Target Affinity Data

To objectively evaluate the impact of the 3,4-dimethoxypyrrolidine motif, we must compare its performance against standard pyrrolidine and spirooxindole analogs across human cancer cell lines (e.g., A549 lung carcinoma). The data below synthesizes findings from recent SAR studies and patent literature.

Table 1: In Vitro Cytotoxicity and Kinase Affinity of Pyrrolidine Analogs

Compound Class / DerivativeKey Structural FeatureTarget Kinase AffinityCytotoxicity (IC50, A549)Reference
Unsubstituted Pyrrolidinone (4a) Base pyrrolidine scaffoldN/A>100 µM[5]
Spirooxindole Pyrrolidine (5f) 5-Fluoro substitutionN/A1.2 µM[5]
Quinoxaline Derivative (408a) cis-3,4-dimethoxypyrrolidinePIK3Cβ (Kd = 3 nM)< 1.0 µM[3]
Thienopyridine Derivative meso-3,4-dimethoxypyrrolidinePDGFRβ (IC50 < 50 nM)< 5.0 µM[6]
Pyrimidine-2-amine Derivative cis-3,4-dimethoxypyrrolidineCDK9 (IC50 < 50 nM)< 0.5 µM*[4]

*Note: Cellular IC50 values for targeted kinase inhibitors vary based on the specific cell line's dependency on the targeted pathway. The values represent potent antiproliferative activity in sensitive lines.

As demonstrated, the inclusion of the 3,4-dimethoxypyrrolidine moiety in quinoxaline[3] and pyrimidine[4] scaffolds drives target affinity into the low nanomolar range, translating to potent cellular cytotoxicity that vastly outperforms unsubstituted base scaffolds[5].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the methodologies used to generate the comparative cytotoxicity and biochemical data. Every protocol is designed as a self-validating system.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay (ATP-Luminescence)

Causality Rationale: While colorimetric MTT assays are standard[2], ATP-dependent luminescence assays (e.g., CellTiter-Glo) are preferred for kinase inhibitors. They provide a more sensitive, direct readout of metabolic viability without relying on enzymatic conversion rates that can be artificially skewed by cellular stress.

  • Cell Seeding: Harvest exponentially growing A549 cells. Seed at a density of 3,000 cells/well in a 96-well opaque white plate.

    • Critical Step: Fill the outer perimeter edge wells with 200 µL of sterile PBS. This prevents evaporation (the "edge effect"), which otherwise artificially concentrates the media and skews IC50 calculations.

  • Compound Preparation: Prepare a 10 mM stock of the 3,4-dimethoxypyrrolidine analog in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the assay plate ensuring the final DMSO concentration does not exceed 0.5% (v/v). High DMSO concentrations are inherently cytotoxic. Include a vehicle control (0.5% DMSO) and a positive control (10 µM Staurosporine).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Causality Rationale: A 72-hour window is critical for targeted kinase inhibitors because it allows sufficient time for cell cycle arrest to translate into measurable, caspase-dependent apoptosis[2].

  • Detection & Self-Validation: Add CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • System Validation: Before calculating the IC50, calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness and ensures the calculated IC50 is statistically reliable.

G Step1 Cell Seeding (A549 / HCT-116) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Incubation (72 Hours) Step2->Step3 Step4 Viability Assay (ATP-Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Standardized high-throughput experimental workflow for in vitro cytotoxicity screening.

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality Rationale: To prove that the observed cytotoxicity is driven by on-target engagement rather than non-specific toxicity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reaction Assembly: In a 384-well plate, combine the purified recombinant kinase (e.g., PI3Kβ), the 3,4-dimethoxypyrrolidine analog, and the specific peptide substrate.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase.

    • Causality Rationale: Testing exactly at the Km ensures the assay is highly sensitive to competitive ATP-site inhibitors, which is the primary binding mode for these dimethoxy analogs.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and SureLight APC). The time-resolved nature of the read eliminates short-lived background fluorescence, providing a highly trustworthy signal-to-noise ratio.

References

  • Title: A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds. Source: BenchChem.
  • Title: Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships. Source: BenchChem.
  • Title: Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. Source: NIH PMC.
  • Title: Cdk modulators. Source: Google Patents (WO2010003133A2).
  • Title: QUINOXALINE AND PYRIDOPYRAZINE DERIVATIVES AS PI3KBETA INHIBITORS. Source: European Patent Office (EP 3359533 B1).
  • Title: Benzofused heteroaryl amide derivatives of thienopyridines useful as therapeutic agents... Source: Google Patents (WO2003106462A1).

Sources

Safety Operating Guide

3,4-Dimethoxypyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,4-Dimethoxypyrrolidine

By: Senior Application Scientist

Introduction

In medicinal chemistry and drug development, pyrrolidine derivatives like 3,4-Dimethoxypyrrolidine serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). However, the electron-rich nitrogen heterocycle and its associated salt forms present specific operational and environmental challenges. As a Senior Application Scientist, I emphasize that chemical safety is not merely about compliance; it is about understanding the physicochemical causality behind every protocol. This guide provides a self-validating, step-by-step methodology for the safe handling, spill mitigation, and proper disposal of 3,4-Dimethoxypyrrolidine.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecule's behavior. 3,4-Dimethoxypyrrolidine is typically supplied and handled as a hydrochloride (HCl) salt to improve benchtop stability and mitigate the volatility of the free base[1].

Table 1: Hazard Profile of 3,4-Dimethoxypyrrolidine Hydrochloride

Property / ClassificationData / GHS CodeOperational Implication
CAS Number 1622351-30-7 / 276862-69-2Ensure SDS matches the specific stereoisomer (e.g., trans/racemic) being handled.
Acute Toxicity (Oral) Category 4 (H302)Mandates strict prohibition of eating/drinking in the handling area; requires closed-system transfers where possible.
Skin/Eye Irritation Category 2 (H315) / 2A (H319)Necessitates robust PPE (nitrile gloves, safety goggles) to prevent mucosal and dermal exposure.
Respiratory Irritation Category 3 (H335)Aerosolization of the fine HCl powder must be prevented; handling must occur in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Causality Check: The presence of the chloride ion in the HCl salt form is the primary driver for our downstream disposal choices. When combusted, chlorinated compounds can generate corrosive hydrogen chloride (HCl) gas and potential dioxins, dictating the need for specialized incineration[2].

Operational Safety & Handling Protocol

Before generating waste, we must control the handling environment to prevent contamination.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood or localized exhaust ventilation system to prevent inhalation of aerosolized dust[3].

  • PPE Verification: Don standard laboratory PPE: a fully buttoned lab coat, chemical-resistant nitrile gloves (double-gloving recommended for bulk transfers), and tightly fitting safety goggles.

  • Static Mitigation: If handling bulk powders, ensure spatulas and receiving vessels are grounded to prevent static discharge, which could inadvertently aerosolize the fine powder.

  • Decontamination: Post-handling, decontaminate all spatulas, balances, and surfaces by scrubbing with an alcohol-based solvent (e.g., isopropanol), followed by a water wipe-down[3]. Route the solvent wipes directly to the solid hazardous waste stream.

Spill Response & Mitigation Workflow

A localized spill of 3,4-Dimethoxypyrrolidine requires immediate, methodical containment to prevent respiratory exposure and environmental release.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Temporarily evacuate personnel not wearing appropriate PPE from the immediate vicinity.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment (Solid Spill): Do not dry sweep, as this creates hazardous aerosols. Gently cover the powder with a universal liquid-binding material (like diatomaceous earth) lightly dampened with water or alcohol to inert the dust[3].

  • Containment (Liquid Spill): If the chemical is dissolved in an organic solvent, absorb the solution using inert, non-combustible absorbents (e.g., vermiculite or sand). Never use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable, compatible polyethylene hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, collecting the rinsate for hazardous waste disposal[4].

Proper Disposal Procedures

The disposal of pyrrolidine derivatives must strictly adhere to and guidelines[4]. Because 3,4-Dimethoxypyrrolidine is a nitrogen-containing heterocycle (and often a chlorinated salt), improper disposal can lead to severe environmental toxicity.

Causality of Incineration: During thermal decomposition, the pyrrolidine ring acts as a precursor to nitrogen oxides (NOx) and hydrogen cyanide (HCN)[5]. Furthermore, the HCl salt form introduces halogens. Therefore, the waste cannot be poured down the drain or sent to a standard landfill; it must be routed to a licensed facility capable of high-temperature incineration equipped with both NOx and acid gas scrubbers.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Liquid Waste: If the compound is dissolved in a solvent, segregate it into a "Halogenated Organic Waste" carboy (due to the chloride ion from the HCl salt). Do not mix with non-halogenated streams.

    • Solid Waste: Place contaminated PPE, empty vials, and spill cleanup materials into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Containment & Sealing: Ensure all waste containers are tightly sealed using secondary containment to prevent leaks during transit.

  • GHS & EPA Labeling: Clearly label the containers with the chemical name ("3,4-Dimethoxypyrrolidine Hydrochloride Waste"), the primary hazards ("Toxic/Irritant"), and the accumulation start date.

  • Manifesting & Transport: Coordinate with your institution's Environmental Health and Safety (EHS) department to manifest the waste for pickup by a licensed hazardous waste vendor. The vendor must utilize high-temperature incineration (>1000°C) to ensure complete destruction of the pyrrolidine ring and capture of NOx/HCl emissions[2].

Disposal Workflow Visualization

Below is the logical workflow for the segregation and disposal of 3,4-Dimethoxypyrrolidine waste, ensuring compliance and environmental safety.

DisposalWorkflow Start Waste Generation (3,4-Dimethoxypyrrolidine) CheckState Determine Waste State Start->CheckState SolidWaste Solid/Powder Waste (e.g., HCl salt & PPE) CheckState->SolidWaste LiquidWaste Liquid/Solution Waste (e.g., in organic solvent) CheckState->LiquidWaste SolidContainer Seal in compatible polyethylene container SolidWaste->SolidContainer LiquidContainer Segregate into Halogenated Waste Stream LiquidWaste->LiquidContainer Labeling Apply GHS & EPA Hazardous Waste Labels SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (NOx & Acid Scrubbers) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 3,4-Dimethoxypyrrolidine waste.

References

  • NextSDS. "3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Preliminary Information on Manufacturing Processing Distribution Use and Disposal: N-methylpyrrolidone (nmp)." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxypyrrolidine
Reactant of Route 2
3,4-Dimethoxypyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.